(S)-Tert-butyl but-3-YN-2-ylcarbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-but-3-yn-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWSEGBTTPQUKW-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450791 | |
| Record name | tert-Butyl (2S)-but-3-yn-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118080-79-8 | |
| Record name | tert-Butyl (2S)-but-3-yn-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-Tert-butyl but-3-YN-2-ylcarbamate chemical properties and structure
An In-depth Technical Guide to (S)-Tert-butyl but-3-yn-2-ylcarbamate
This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, a key chiral building block in modern organic synthesis and drug discovery. The information is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a chiral organic compound featuring a terminal alkyne and a Boc-protected amine. This unique combination of functional groups makes it a valuable intermediate for introducing stereospecificity and a reactive "handle" for further molecular elaboration, particularly in click chemistry.
IUPAC Name: tert-butyl N-[(2S)-1-methylprop-2-yn-1-yl]carbamate.[1] SMILES: C#C--INVALID-LINK--NC(=O)OC(C)(C)C InChI Key: AMWSEGBTTPQUKW-ZETCQYMHSA-N.[2]
2D Chemical Structure
References
A Comprehensive Spectroscopic Analysis of (S)-tert-Butyl but-3-yn-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the chiral building block, (S)-tert-butyl but-3-yn-2-ylcarbamate. The information presented herein is essential for the characterization and quality control of this compound in research and development settings. The data is compiled from established spectroscopic principles and analysis of structurally related compounds.
Chemical Structure and Properties
This compound is a carbamate-protected amino alkyne, a versatile intermediate in organic synthesis.
-
IUPAC Name: tert-butyl ((S)-1-methylprop-2-yn-1-yl)carbamate
-
CAS Number: 118080-79-8[1]
-
Molecular Formula: C₉H₁₅NO₂[1]
-
Molecular Weight: 169.22 g/mol [2]
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the compound's structure and typical spectroscopic values for its functional groups.[3][4]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 - 5.0 | Broad Singlet | 1H | N-H |
| ~4.2 - 4.4 | Multiplet | 1H | CH -NHBoc |
| ~2.2 - 2.4 | Doublet | 1H | C≡C-H |
| ~1.45 | Singlet | 9H | C(CH ₃)₃ |
| ~1.3 - 1.4 | Doublet | 3H | CH ₃-CH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C =O (Carbamate) |
| ~82 | C ≡C-H |
| ~80 | O-C (CH₃)₃ |
| ~72 | C≡C -H |
| ~40 | C H-NHBoc |
| ~28 | O-C(C H₃)₃ |
| ~21 | C H₃-CH |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | N-H Stretch |
| ~3270 - 3330 | Strong, Narrow | ≡C-H Stretch[3][4] |
| ~2980 - 2960 | Medium | C-H Stretch (sp³) |
| ~2100 - 2260 | Weak | C≡C Stretch[3][4] |
| ~1680 - 1710 | Strong | C=O Stretch (Carbamate) |
| ~1510 - 1540 | Medium | N-H Bend |
| ~1160 - 1250 | Strong | C-O Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 170.1 | [M+H]⁺ |
| 114.1 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ |
| 97.1 | [M+H - C₄H₉O₂]⁺ or [M+H - 101]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[5]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a proton/carbon dual probe.[6]
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample to achieve optimal magnetic field homogeneity.[7]
-
Acquire a one-dimensional proton spectrum using standard parameters. A typical experiment would involve a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.[7]
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the carbon channel.
-
Acquire a proton-decoupled ¹³C spectrum. A typical experiment would use a 45-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.[8]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.[9]
-
Solution: Alternatively, dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place the solution in a liquid IR cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
3.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.[10]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.[11]
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Visualizations
Diagram 1: Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
Diagram 2: Key Structural Fragments and Expected Signals
This diagram highlights the key functional groups within the molecule and correlates them to their expected primary spectroscopic signals.
References
- 1. This compound ,113486-06-9 _Chemical Cloud Database [chemcd.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. emory.edu [emory.edu]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - KR [thermofisher.com]
The Dawn of Chiral Propargylamines: A Technical Guide to Their Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral propargylamines are a cornerstone of modern medicinal chemistry, serving as pivotal building blocks in the synthesis of numerous therapeutic agents. Their unique structural motif, featuring a stereogenic center adjacent to an alkyne, imparts valuable pharmacological properties. This technical guide delves into the seminal discoveries and pioneering synthetic methodologies that first unlocked enantiomerically pure propargylamines, providing a foundational understanding for researchers in drug discovery and development. A significant focus is placed on their role as monoamine oxidase (MAO) inhibitors, a class of drugs critical in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Discovery and First Enantioselective Syntheses
The early 2000s marked a turning point in the synthesis of chiral propargylamines, with two research groups, led by Chao-Jun Li and Paul Knochel, independently reporting the first highly enantioselective catalytic methods. These breakthroughs moved the field beyond reliance on chiral auxiliaries and stoichiometric reagents.
The Advent of Asymmetric A³ Coupling: The Li Contribution
In 2002, Chao-Jun Li and his team reported a pioneering copper(I)-catalyzed asymmetric three-component coupling of aldehydes, alkynes, and amines (A³ coupling). This method provided a direct and atom-economical route to chiral propargylamines. The key to their success was the utilization of a chiral bis(oxazolinyl)pyridine (pybox) ligand in conjunction with a copper(I) salt.
The initial studies demonstrated the feasibility of this approach with a range of substrates, achieving high yields and enantioselectivities.
Table 1: The First Asymmetric A³ Coupling of an Aldehyde, Alkyne, and Amine (Li, 2002)
| Aldehyde | Alkyne | Amine | Yield (%) | ee (%) |
| Benzaldehyde | Phenylacetylene | Aniline | 91 | 94 |
| 4-Chlorobenzaldehyde | Phenylacetylene | Aniline | 85 | 92 |
| 4-Methoxybenzaldehyde | Phenylacetylene | Aniline | 92 | 95 |
| 2-Naphthaldehyde | Phenylacetylene | Aniline | 88 | 93 |
| Cinnamaldehyde | Phenylacetylene | Aniline | 75 | 88 |
Data extracted from abstracts and reviews of the original 2002 publication.
Copper-Catalyzed Enantioselective Additions: The Knochel Contributions
Contemporaneously, Paul Knochel's group developed complementary copper-catalyzed methods for the enantioselective synthesis of propargylamines. In 2002, they reported the addition of terminal alkynes to enamines, and in 2003, a highly efficient three-component reaction of aldehydes, alkynes, and secondary amines.[1] A crucial element of their methodology was the use of the chiral ligand (R)-QUINAP with copper(I) bromide.
This three-component coupling proved to be highly versatile, accommodating a broad scope of substrates and affording excellent levels of enantioselectivity, particularly for aliphatic aldehydes.
Table 2: Knochel's Enantioselective Three-Component Synthesis of Chiral Propargylamines (2003)
| Aldehyde | Alkyne | Amine | Yield (%) | ee (%) |
| Cyclohexanecarboxaldehyde | Phenylacetylene | Dibenzylamine | 85 | 96 |
| Isovaleraldehyde | Phenylacetylene | Dibenzylamine | 82 | 95 |
| Pivalaldehyde | Phenylacetylene | Dibenzylamine | 78 | 98 |
| Benzaldehyde | Phenylacetylene | Dibenzylamine | 92 | 78 |
| 4-Chlorobenzaldehyde | Phenylacetylene | Dibenzylamine | 89 | 75 |
Data extracted from abstracts and reviews of the original 2003 publication.
Experimental Protocols
The following are generalized experimental protocols based on the initial reports. For precise details, consulting the original publications is recommended.
General Procedure for the Asymmetric A³ Coupling (Li, 2002)
To a solution of the aldehyde (1.0 mmol) and amine (1.2 mmol) in an appropriate solvent (e.g., toluene or water), the copper(I) salt (e.g., CuOTf, 5-10 mol%) and the chiral pybox ligand (5-10 mol%) are added. The mixture is stirred at room temperature for a designated period. The alkyne (1.5 mmol) is then added, and the reaction is stirred at room temperature or slightly elevated temperature for 24-48 hours. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral propargylamine.
General Procedure for the Enantioselective Three-Component Reaction (Knochel, 2003)
In a flame-dried Schlenk tube under an inert atmosphere, copper(I) bromide (5 mol%) and the chiral QUINAP ligand (5.5 mol%) are dissolved in an anhydrous solvent (e.g., toluene). The mixture is stirred at room temperature for 30 minutes. The secondary amine (1.2 mmol) is then added, followed by the aldehyde (1.0 mmol) and the alkyne (1.5 mmol). The reaction mixture is stirred at room temperature for 24-72 hours. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched propargylamine.
Biological Significance: Monoamine Oxidase Inhibition
The propargylamine motif is a well-established pharmacophore, most notably for its ability to irreversibly inhibit monoamine oxidases (MAOs).[2] MAOs are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[3] By inhibiting MAO, propargylamine-containing drugs increase the synaptic concentrations of these neurotransmitters, which is beneficial in treating neurological disorders characterized by their deficiency.[]
The mechanism of irreversible inhibition involves the enzyme-catalyzed oxidation of the propargylamine to a reactive allenic or propargyl iminium ion intermediate. This electrophilic species then covalently binds to the N5 atom of the flavin adenine dinucleotide (FAD) cofactor of the enzyme, rendering it inactive.[5]
Signaling Pathways Affected by MAO Inhibition
The inhibition of MAO triggers a cascade of downstream signaling events that contribute to the therapeutic effects of propargylamine-based drugs. The primary consequence is the elevation of monoamine neurotransmitter levels in the synaptic cleft, leading to enhanced signaling through their respective receptors.[6] This can alleviate symptoms of depression and motor deficits in Parkinson's disease.
Furthermore, MAO inhibition has been shown to exert neuroprotective effects through various mechanisms. By reducing the enzymatic turnover of monoamines, the production of reactive oxygen species (ROS), such as hydrogen peroxide, and neurotoxic aldehydes is decreased.[7] This mitigation of oxidative stress is crucial in preventing neuronal damage in neurodegenerative diseases. Additionally, some MAO inhibitors have been found to possess anti-apoptotic properties and to modulate signaling pathways involved in cell survival and neurogenesis.[8]
Caption: Signaling pathway of MAO inhibition by chiral propargylamines.
Conclusion
The discovery of the first enantioselective methods for synthesizing chiral propargylamines by Li and Knochel revolutionized the accessibility of these crucial pharmacophores. The A³ coupling and related copper-catalyzed reactions provided efficient and versatile routes to a wide array of enantiomerically enriched propargylamines. Understanding these foundational synthetic strategies, coupled with a deep knowledge of their biological mechanisms of action, particularly as MAO inhibitors, is essential for the continued development of novel therapeutics for neurodegenerative and psychiatric disorders. This guide serves as a fundamental resource for researchers aiming to build upon this rich history of chemical innovation.
References
- 1. Enantioselective, copper(I)-catalyzed three-component reaction for the preparation of propargylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis [frontiersin.org]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 6. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Physical properties of Boc-protected alkynes
An In-depth Technical Guide to the Physical Properties of Boc-Protected Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of alkynes bearing the tert-butoxycarbonyl (Boc) protecting group. Boc-protected alkynes are versatile intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science, where the precise introduction of an alkyne moiety is required for applications such as "click" chemistry, peptide synthesis, and the construction of complex molecular architectures.
Physical and Chemical Properties
The physical properties of Boc-protected alkynes are influenced by both the rigid, linear alkyne unit and the bulky, nonpolar tert-butoxycarbonyl group. Generally, they are white to pale yellow crystalline solids or oils at room temperature. Their solubility is typically low in water but good in a range of organic solvents.
A representative example, N-Boc-propargylamine , is a commonly used building block that illustrates the typical physical characteristics of this compound class. It is a solid at room temperature and soluble in solvents like chloroform.[1][2]
Table of Physical Properties: N-Boc-propargylamine
| Property | Value | Source(s) |
| CAS Number | 92136-39-5 | [3] |
| Molecular Formula | C₈H₁₃NO₂ | [3] |
| Molecular Weight | 155.19 g/mol | [3] |
| Appearance | White to pale yellow solid | [4][5] |
| Melting Point | 40-44 °C | [3] |
| Boiling Point | 170 °C (at 14 mmHg) | [5] |
| Solubility | Soluble in chloroform | [1][5] |
Spectroscopic Data
The spectroscopic signature of a Boc-protected alkyne is a combination of the features from the alkyne functionality and the Boc protecting group. The following tables summarize the characteristic absorption bands and chemical shifts.
Table 1.2.1: Infrared (IR) Spectroscopy Data
| Functional Group | Vibration Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C–H Stretch | 3260 - 3330 | Strong, Sharp |
| –C≡C– Stretch | 2100 - 2260 | Weak to Medium | |
| Boc Group | N–H Stretch (Carbamate) | ~3300 - 3400 | Medium |
| C=O Stretch (Carbamate) | ~1680 - 1710 | Strong | |
| C–H Stretch (t-Butyl) | ~2850 - 2980 | Strong | |
| C–O Stretch | ~1160 - 1170 | Strong |
Table 1.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Functional Group | Nucleus | Chemical Shift (δ, ppm) | Notes |
| Terminal Alkyne | ¹H (≡C–H ) | 2.0 - 3.0 | Typically a triplet if coupled to an adjacent CH₂ group. |
| ¹³C (≡C –H) | 65 - 85 | ||
| ¹³C (R–C≡ ) | 70 - 100 | ||
| Boc Group | ¹H (–C(CH₃ )₃) | 1.4 - 1.5 | Large singlet, integrates to 9 protons. |
| ¹H (–NH –) | 4.8 - 5.2 | Broad singlet, can exchange with D₂O. | |
| ¹³C (–C (CH₃)₃) | ~80 | Quaternary carbon. | |
| ¹³C (–C(CH₃ )₃) | ~28.3 | Methyl carbons. | |
| ¹³C (–C =O) | 155 - 156 | Carbonyl carbon. |
Example: N-Boc-propargylamine [5][6]
-
¹H NMR (500 MHz, CDCl₃): δ 4.94 (br s, 1H, NH ), 3.91 (d, 2H, CH₂ ), 2.23 (t, 1H, ≡CH ), 1.45 (s, 9H, C(CH₃ )₃).
-
¹³C NMR (126 MHz, CDCl₃): δ 155.2 (C =O), 80.1, 79.9, 71.1, 28.2.
Experimental Protocols
The following sections detail generalized yet robust methodologies for the protection of an amino-alkyne with a Boc group and its subsequent deprotection.
N-Boc Protection of an Amino-Alkyne
This protocol describes the reaction of a primary or secondary amine-containing alkyne with di-tert-butyl dicarbonate (Boc₂O) to form the corresponding N-Boc protected alkyne. The reaction is typically high-yielding and proceeds under mild conditions.[7][8]
Materials:
-
Amino-alkyne (e.g., propargylamine)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 - 1.2 equivalents)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or NaOH, 1.0 - 1.5 equivalents)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system like water/THF)
-
Round bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the amino-alkyne (1.0 eq.) in the chosen solvent (e.g., DCM) in a round bottom flask and cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., TEA, 1.2 eq.) to the stirred solution.
-
Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in a minimal amount of the same solvent and add it dropwise to the reaction mixture over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
N-Boc Deprotection
The Boc group is labile to strong acids, which cleave it to release the free amine, carbon dioxide, and isobutene.[7][9] Trifluoroacetic acid (TFA) in DCM is the most common method for this transformation.
Materials:
-
N-Boc protected alkyne
-
Trifluoroacetic acid (TFA, 5 - 20 equivalents or as a 20-50% solution in DCM)
-
Dichloromethane (DCM)
-
Round bottom flask, magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected alkyne in DCM in a round bottom flask.
-
Add TFA dropwise to the stirred solution at room temperature. A common ratio is a 1:1 to 1:4 mixture of DCM and TFA. Caution: The reaction evolves gas (CO₂ and isobutene) and should be performed in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove residual TFA.
-
The product is typically obtained as the corresponding amine trifluoroacetate salt. If the free amine is desired, a basic workup can be performed by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amino-alkyne.
Visualization of Key Workflows
The following diagrams illustrate the logical flow of the protection and deprotection reactions described above.
References
- 1. N-Boc-propargylamine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. N-Boc-propargylamine 97 92136-39-5 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. N-Boc-propargylamine | 92136-39-5 [chemicalbook.com]
- 6. N-Boc-propargylamine CAS#: 92136-39-5 [m.chemicalbook.com]
- 7. jk-sci.com [jk-sci.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
(S)-Tert-butyl but-3-YN-2-ylcarbamate CAS number and synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Tert-butyl but-3-yn-2-ylcarbamate, a chiral building block of significant interest in medicinal chemistry and organic synthesis, plays a crucial role in the development of complex molecular architectures for novel therapeutic agents. Its unique structure, featuring a terminal alkyne and a Boc-protected amine on a chiral center, makes it a versatile intermediate for introducing stereospecific functionality into drug candidates. This guide provides a comprehensive overview of its chemical identity, physical properties, and a detailed experimental protocol for its synthesis.
Chemical Identity and Properties
This section summarizes the key identifiers and physicochemical properties of this compound.
| Identifier | Value |
| CAS Number | 118080-79-8 |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-but-3-yn-2-yl]carbamate |
Synonyms:
-
(S)-N-Boc-3-amino-1-butyne
-
tert-butyl ((1S)-1-methyl-2-propyn-1-yl)carbamate
-
(S)-(1-Methyl-prop-2-ynyl)-carbamic acid tert-butyl ester
-
tert-butyl (1S)-1-methyl-2-propynylcarbamate
| Physical Property | Value | Source |
| Appearance | White to yellow solid | Commercial suppliers |
| Storage Temperature | 2-8°C, sealed in a dry environment | Commercial suppliers |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the N-Boc protection of the corresponding chiral amine, (S)-but-3-yn-2-amine. Below is a representative experimental protocol for this transformation.
General Protocol for N-Boc Protection of Amines
This protocol is a widely used method for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).[1][2][3]
Materials:
-
Amine substrate (e.g., (S)-but-3-yn-2-amine)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran, or a water/acetone mixture)
-
Base (optional, e.g., Triethylamine, Sodium Bicarbonate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the amine (1 mmol) in the chosen solvent (e.g., 10 mL of a 9.5:0.5 mixture of distilled water and acetone).[2]
-
Stir the mixture at room temperature for several minutes to ensure complete dissolution.[2]
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) to the solution.
-
If a base is used, add it to the reaction mixture (1.5-2 equivalents).
-
Continue stirring the reaction at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer detectable.[2]
-
Upon completion, if an aqueous solvent system was used, add dichloromethane (5 mL) to the mixture.[2]
-
Separate the organic layer, and if necessary, extract the aqueous layer with additional dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).[2]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol) to afford the pure N-Boc protected amine.[2]
Workflow for N-Boc Protection:
Caption: General workflow for the N-Boc protection of an amine.
Role in Drug Development and Medicinal Chemistry
Chiral propargylamines, such as the parent amine of the title compound, are valuable structural motifs in medicinal chemistry. They are key components in the synthesis of a variety of biologically active molecules, including enzyme inhibitors. The terminal alkyne group provides a versatile handle for further chemical modifications, such as click chemistry reactions, which are widely employed in drug discovery for the rapid synthesis of compound libraries.
Application as a Chiral Building Block
This compound serves as a crucial chiral building block, allowing for the introduction of a specific stereocenter into a target molecule. The stereochemistry of a drug molecule is often critical for its efficacy and safety, as different enantiomers can have vastly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials like this compound is a fundamental strategy in modern pharmaceutical synthesis to ensure the production of single-enantiomer drugs.[4]
Potential Role in Enzyme Inhibition
Propargylamine derivatives have been identified as inhibitors of various enzymes, including monoamine oxidases (MAOs). The mechanism of inhibition often involves the covalent modification of the enzyme's active site by the reactive alkyne group. An irreversible inhibitor forms a strong, covalent bond with the enzyme, leading to a permanent loss of its activity.[5][6]
Conceptual Pathway of Irreversible Enzyme Inhibition:
Caption: Conceptual pathway of irreversible enzyme inhibition by a propargylamine derivative.
While specific signaling pathways involving this compound are not detailed in the public literature, its structural features suggest its potential as a precursor for molecules designed to target specific enzymes in various disease pathways. Researchers can utilize this building block to synthesize novel compounds for screening in drug discovery programs aimed at, for example, neurodegenerative diseases or cancer.
Conclusion
This compound is a valuable and versatile chiral intermediate for the synthesis of complex, biologically active molecules. This guide provides essential information on its chemical properties and a general, yet detailed, protocol for its preparation. Its application as a chiral building block is critical for the development of stereochemically pure pharmaceuticals, and its inherent reactivity offers potential for the design of novel enzyme inhibitors. This compound will likely continue to be a valuable tool for researchers and professionals in the field of drug discovery and development.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Theoretical Reactivity of Terminal Alkynes in Carbamate-Containing Molecules: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The convergence of carbamate functionalities with terminal alkynes within a single molecular framework presents a fascinating area of study with significant implications for medicinal chemistry and materials science. Carbamates are recognized for their role as protecting groups, directing groups, and pharmacophores, influencing a molecule's stability, conformation, and biological activity. Terminal alkynes, on the other hand, are versatile functional groups that participate in a wide array of chemical transformations, including carbon-carbon bond-forming reactions, cycloadditions, and metal-catalyzed couplings. The interplay between these two moieties can modulate the intrinsic reactivity of the alkyne, opening new avenues for the design and synthesis of novel compounds.
This technical guide provides a comprehensive theoretical examination of the reactivity of terminal alkynes when present in carbamate-containing molecules. We will delve into the electronic effects of the carbamate group on the alkyne, explore key reaction classes with a focus on their mechanistic aspects through the lens of computational chemistry, and provide relevant experimental protocols.
Theoretical Framework: The Influence of the Carbamate Moiety on Alkyne Reactivity
The reactivity of a terminal alkyne is primarily dictated by the acidity of the sp-hybridized C-H bond and the electron density of the carbon-carbon triple bond. The introduction of a carbamate group in proximity to the alkyne can influence these properties through inductive and resonance effects.
The carbamate group, with its carbonyl and amino functionalities, can exhibit both electron-withdrawing and electron-donating characteristics. The lone pair on the nitrogen atom can participate in resonance with the carbonyl group, which in turn can influence the electronic environment of the rest of the molecule. The overall electronic effect of the carbamate on the terminal alkyne will depend on its connectivity and the molecular conformation.
Computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating these subtle electronic influences. For instance, DFT can be used to calculate the pKa of the terminal alkyne proton, the charge distribution across the molecule, and the energies of the frontier molecular orbitals (HOMO and LUMO), all of which provide insights into the alkyne's reactivity towards different reagents. While direct computational studies on the pKa of propargyl carbamates are not abundant in the literature, the principles of how substituents affect the acidity of terminal alkynes are well-established and can be applied to this system. Generally, electron-withdrawing groups increase the acidity of the terminal proton, making it more susceptible to deprotonation by a base.
Key Reactions and Mechanistic Insights
The presence of a carbamate functionality can impact the course and efficiency of several key reactions involving terminal alkynes. Here, we focus on two prominent examples: the Sonogashira cross-coupling reaction and cycloaddition reactions.
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis. The reaction mechanism is complex and has been the subject of extensive theoretical investigation.
Reaction Mechanism:
The generally accepted catalytic cycle for the copper-free Sonogashira reaction involves four key steps:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl/vinyl halide.
-
cis-trans Isomerization: The resulting cis-complex isomerizes to the more stable trans-complex.
-
Deprotonation/Transmetalation: The terminal alkyne is deprotonated by a base, and the resulting acetylide anion coordinates to the palladium center, displacing a halide ligand.
-
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
DFT studies on model systems, such as the coupling of phenylacetylene with bromobenzene, have provided detailed energetic profiles of this cycle.[1] The oxidative addition is often found to be the rate-determining step.[1]
Influence of the Carbamate Group:
For a propargyl carbamate substrate, the carbamate moiety can influence the Sonogashira reaction in several ways:
-
Electronic Effects: The electronic nature of the carbamate can affect the acidity of the alkyne proton, thereby influencing the ease of the deprotonation step.
-
Steric Effects: The bulkiness of the carbamate group and its substituents can impact the approach of the palladium catalyst and other reagents to the alkyne.
-
Coordinating Effects: The carbonyl oxygen of the carbamate could potentially coordinate to the palladium center, influencing the stability of intermediates and transition states.
While specific DFT studies on Sonogashira couplings of propargyl carbamates are limited, the extensive computational work on the general mechanism provides a solid foundation for predicting and understanding their reactivity.[1][2]
Quantitative Data from a Model System (Phenylacetylene and Bromobenzene):
The following table summarizes key energetic data from a DFT study on the copper-free Sonogashira reaction. These values provide a baseline for understanding the energetic landscape of the reaction.
| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Oxidative Addition | 22.5 | -5.8 |
| cis-trans Isomerization | 5.1 | -2.1 |
| Deprotonation | 10.2 | -12.4 |
| Reductive Elimination | 18.7 | -35.2 |
Data adapted from computational studies on related systems. Actual values for propargyl carbamates may vary.
Experimental Protocol: Synthesis of Propargyl Carbamate
A common method for the synthesis of propargyl carbamates involves the reaction of propargyl alcohol with sodium cyanate in the presence of an acid.
Materials:
-
Propargyl alcohol
-
Sodium cyanate (NaOCN)
-
Trifluoroacetic acid (CF₃COOH)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
To a stirred solution of propargyl alcohol (1.0 equiv) and sodium cyanate (2.0 equiv) in anhydrous diethyl ether at 30 °C, add trifluoroacetic acid (2.0 equiv) dropwise.
-
Stir the reaction mixture at 30 °C overnight.
-
Dilute the resulting mixture with diethyl ether and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using 30% ethyl acetate in pentane) to afford prop-2-yn-1-yl carbamate.[3][4]
Cycloaddition Reactions
Terminal alkynes are excellent partners in various cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
Reaction Mechanism (CuAAC):
The CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with an azide to form a triazole ring. The generally accepted mechanism proceeds through a series of organocopper intermediates.
Influence of the Carbamate Group:
In the context of a propargyl carbamate, the carbamate group is not expected to directly participate in the cycloaddition. However, its steric and electronic properties can influence the rate and efficiency of the reaction by affecting the accessibility of the alkyne and the stability of the copper-alkyne complex. The utility of propargyl carbamates in CuAAC reactions has been demonstrated, highlighting their compatibility with this powerful ligation chemistry.[3][4]
Experimental Protocol: CuAAC Reaction of a Propargyl Carbamate
The following is a general procedure for the CuAAC reaction of a propargyl carbamate with an azide.
Materials:
-
Propargyl carbamate derivative
-
Alkyl or aryl azide
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Solvent (e.g., CyreneTM)
Procedure:
-
In a reaction vessel, dissolve the propargyl carbamate (1.0 equiv), the azide (1.15 equiv), and triethylamine (0.1 equiv) in the chosen solvent.
-
Add copper(I) iodide (0.01 equiv) to the mixture.
-
Stir the reaction at 30 °C for 12 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, perform an appropriate workup procedure to isolate the triazole product.[5]
Visualizations
Sonogashira Catalytic Cycle
Caption: A simplified diagram of the copper-free Sonogashira catalytic cycle.
Experimental Workflow for Propargyl Carbamate Synthesis and Click Reaction
Caption: Workflow for the synthesis of a propargyl carbamate and its subsequent use in a CuAAC reaction.
Conclusion
The integration of a terminal alkyne within a carbamate-containing molecule offers a rich platform for synthetic innovation. Theoretical studies, particularly DFT calculations, are crucial for dissecting the subtle electronic interplay between these two functional groups and for predicting the reactivity of the alkyne in key chemical transformations. While direct computational data on propargyl carbamates remains an area for further exploration, existing theoretical frameworks for fundamental alkyne reactions provide a robust basis for understanding and predicting their chemical behavior. The experimental protocols provided herein offer practical starting points for the synthesis and application of these valuable building blocks in drug discovery and materials science. As computational tools become more powerful, a deeper and more quantitative understanding of the reactivity of these bifunctional molecules will undoubtedly emerge, paving the way for the rational design of novel chemical entities with tailored properties.
References
- 1. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kirj.ee [kirj.ee]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
(S)-Tert-butyl but-3-YN-2-ylcarbamate: A Technical Guide to its Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of (S)-Tert-butyl but-3-YN-2-ylcarbamate, a key building block in synthetic organic chemistry. Understanding these properties is critical for its effective use in research and development, particularly in drug discovery and manufacturing. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates information on its general characteristics and provides established protocols for its handling and evaluation based on data from analogous carbamate compounds.
Core Properties
This compound is a white to yellow solid at room temperature.[1] For optimal stability, it is recommended to store the compound in a dry, sealed container at 2-8°C.[1]
Solubility Profile
While specific quantitative solubility data for this compound in a range of solvents is not extensively documented, information on structurally similar compounds provides valuable guidance. For instance, the related compound tert-Butyl but-3-yn-1-ylcarbamate is known to be soluble in common organic solvents such as chloroform, dimethylformamide (DMF), and dichloromethane (DCM).[2] Based on its structure, this compound is anticipated to exhibit good solubility in a variety of polar aprotic and chlorinated solvents.
Table 1: Anticipated Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Examples | Anticipated Solubility | Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The non-polar alkyl and tert-butyl groups combined with the polar carbamate moiety suggest good compatibility with these solvents. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | The polar carbamate group will interact favorably with these solvents. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The hydrogen bonding capability of the carbamate will allow for some solubility, though the non-polar regions of the molecule may limit high solubility. |
| Ethers | Diethyl ether, Dioxane | Moderate to Low | Expected to have some solubility due to the ether oxygen's ability to act as a hydrogen bond acceptor. |
| Non-polar | Hexanes, Toluene | Low | The polarity of the carbamate functional group will likely result in poor solubility in non-polar hydrocarbon solvents. |
| Aqueous | Water, Buffers | Low | The presence of the hydrophobic tert-butyl and butynyl groups is expected to confer low water solubility. The carbamate group offers some polarity but is insufficient for high aqueous solubility. |
Stability Considerations
The stability of carbamates is a critical factor in their storage and handling. Generally, carbamates are susceptible to hydrolysis, and this degradation can be influenced by pH, temperature, and the presence of enzymes.
-
pH: Carbamates exhibit varied stability across the pH spectrum. They are generally more stable in neutral to slightly acidic conditions.[3][4] Under basic conditions, hydrolysis of the carbamate bond can be significantly accelerated.[5]
-
Temperature: Elevated temperatures can promote the degradation of carbamates.[6] Therefore, storage at recommended refrigerated temperatures (2-8°C) is crucial to maintain the integrity of the compound.[1]
-
Moisture: The presence of moisture can facilitate hydrolysis. It is recommended to handle the compound in a dry environment and store it in a tightly sealed container. A related compound, tert-butyl N-(2-oxobut-3-yn-1-yl)carbamate, is noted to be moisture-sensitive and should be stored under an inert atmosphere.[7]
Table 2: General Stability Profile of Carbamates
| Condition | Effect on Stability | Recommendations |
| Acidic pH (1-4) | Generally stable.[5] Some carbamates show high stability in the pH 2-12 range.[3] | Suitable for reactions and short-term storage in acidic media. |
| Neutral pH (6-8) | Moderately stable, though some degradation can occur over extended periods.[5] | Appropriate for many experimental procedures. Monitor for degradation in long-term studies. |
| Basic pH (>8) | Prone to hydrolysis, leading to degradation of the carbamate.[5] | Avoid prolonged exposure to basic conditions. If necessary, use lower temperatures to slow degradation. |
| Elevated Temperature | Can accelerate degradation.[6] | Store at 2-8°C. Avoid unnecessary exposure to heat. |
| Light | While not specifically documented for this compound, light can be a factor in the degradation of some organic molecules. | Store in an opaque or amber vial to minimize light exposure as a general precautionary measure. |
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of this compound. These should be adapted based on specific experimental needs and available analytical instrumentation.
Protocol 1: Determination of Qualitative Solubility
This protocol provides a straightforward method to assess the solubility of the compound in various solvents.
Methodology:
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of this compound into separate, labeled vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of the test solvent.
-
Mixing: Vigorously mix the contents of each vial using a vortex mixer for 1-2 minutes.
-
Observation: Visually inspect each vial for the complete dissolution of the solid. The absence of any visible particles indicates that the compound is soluble at that concentration.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the compound dissolves or a practical upper limit of solvent volume is reached.
-
Classification: Classify the solubility as "high" (dissolves in a small volume of solvent), "moderate" (requires a larger volume), or "low/insoluble" (does not dissolve even with a significant volume of solvent).
Caption: Workflow for qualitative solubility determination.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a method to quantitatively assess the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a solvent in which it is highly soluble and stable (e.g., acetonitrile).
-
Incubation Solutions: Aliquot the stock solution into different test conditions. For example:
-
pH Stability: Dilute the stock solution into buffers of varying pH (e.g., pH 2, 7, 9).
-
Temperature Stability: Incubate solutions at different temperatures (e.g., 4°C, room temperature, 40°C).
-
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation solution.
-
Quenching: If necessary, quench any ongoing degradation by adding a suitable reagent or by immediate dilution in the mobile phase.
-
HPLC Analysis: Analyze each sample by a validated HPLC method to determine the concentration of the parent compound. A C18 column with a mobile phase gradient of water and acetonitrile is a common starting point for such analyses.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate and half-life.
Caption: Workflow for quantitative stability analysis using HPLC.
Conclusion
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 7. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]
An In-Depth Technical Guide to (S)-Tert-butyl but-3-yn-2-ylcarbamate: A Chiral Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(S)-tert-butyl but-3-yn-2-ylcarbamate, also known as (S)-N-Boc-3-amino-1-butyne, is a valuable chiral building block in medicinal chemistry and drug discovery. Its unique structure, featuring a terminal alkyne and a protected amine on a chiral scaffold, makes it a versatile synthon for the synthesis of complex molecular architectures, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, including a detailed experimental protocol for its synthesis.
Commercial Availability and Suppliers
This compound (CAS No. 118080-79-8) is readily available from a number of commercial suppliers specializing in research chemicals and building blocks for organic synthesis. Key suppliers include:
The compound is typically offered in various quantities, ranging from milligrams to grams, with purities generally reported to be 97% or higher. Pricing can vary between suppliers and is dependent on the quantity ordered.
Physicochemical and Technical Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data has been compiled from supplier technical data sheets and publicly available chemical databases.
| Property | Value | Reference(s) |
| CAS Number | 118080-79-8 | [5] |
| Molecular Formula | C₉H₁₅NO₂ | [5] |
| Molecular Weight | 169.22 g/mol | [5] |
| Appearance | White to yellow solid | [3] |
| Purity | ≥97% | [1][3] |
| Boiling Point | 235.4 ± 23.0 °C at 760 mmHg (for (R)-enantiomer) | |
| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |
| Topological Polar Surface Area (TPSA) | 41.82 Ų (calculated) | |
| LogP | 1.73720 (calculated) |
Synthesis of this compound
The enantioselective synthesis of chiral propargylamines, such as the title compound, is a significant area of research in organic chemistry. Several methods have been developed, often involving the asymmetric addition of an alkyne nucleophile to an imine or the reduction of a corresponding ketone. Below is a representative experimental protocol for the synthesis of a chiral N-Boc protected propargylamine, which can be adapted for the synthesis of this compound. This protocol is based on the principles of asymmetric Mannich reactions.[6]
Experimental Protocol: Enantioselective Mannich Reaction for Chiral β-Keto N-Boc-Propargylamines
This method provides access to chiral β-keto N-Boc-propargylamines, which are closely related in structure to the target molecule.
Materials:
-
C-alkynyl N-Boc N,O-acetal (serves as the C-alkynyl imine precursor)
-
Enamide
-
(S)-TRIP (chiral phosphoric acid catalyst)
-
Toluene
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a dried reaction vial is added the C-alkynyl N-Boc N,O-acetal (1.0 equiv), the enamide (1.2 equiv), (S)-TRIP (5 mol %), and anhydrous sodium sulfate.
-
Anhydrous toluene is added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated temperature) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired chiral β-keto N-Boc-propargylamine.
Note: The specific starting materials and reaction conditions would need to be optimized for the synthesis of this compound. The general principle involves the in-situ generation of a chiral imine equivalent that then reacts with an alkyne nucleophile.
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a versatile chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The terminal alkyne functionality is particularly amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of 1,2,3-triazole linkages.
Role in Click Chemistry for Bioconjugation and Drug Design
Click chemistry has become an indispensable tool in drug discovery, materials science, and bioconjugation.[] The CuAAC reaction is highly efficient, proceeds under mild, often aqueous conditions, and is tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.[8]
This compound can be incorporated into a larger molecule, and the terminal alkyne can then be used to "click" with an azide-containing molecule, such as a peptide, a small molecule drug, or a fluorescent probe. This allows for the modular synthesis of novel compounds and the creation of libraries of potential drug candidates.[]
dot
Caption: Synthetic utility of this compound.
Experimental Workflow: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general experimental workflow for a CuAAC reaction utilizing an alkyne-containing building block like this compound.
Materials:
-
This compound or a derivative thereof (1.0 equiv)
-
Azide-containing compound (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 5 mol %)
-
Sodium ascorbate (e.g., 10 mol %)
-
Solvent (e.g., a mixture of t-butanol and water)
Procedure:
-
To a reaction flask, add the alkyne and the azide.
-
Dissolve the starting materials in the chosen solvent system (e.g., t-BuOH/H₂O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired 1,2,3-triazole product.
dot
Caption: Experimental workflow for a typical CuAAC reaction.
Conclusion
This compound is a commercially accessible and highly valuable chiral building block for researchers in drug discovery and medicinal chemistry. Its utility primarily stems from the presence of a terminal alkyne, which allows for its facile incorporation into more complex molecules via robust and efficient click chemistry reactions. This guide has provided an overview of its availability, key properties, and a general framework for its synthesis and application, underscoring its importance as a tool for the development of novel therapeutics.
References
- 1. a2bchem.com [a2bchem.com]
- 2. 118080-79-8|this compound| Ambeed [ambeed.com]
- 3. This compound | 118080-79-8 [sigmaaldrich.com]
- 4. 118080-82-3|(R)-tert-Butyl but-3-yn-2-ylcarbamate|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals [organic-chemistry.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Molecular modeling of (S)-Tert-butyl but-3-YN-2-ylcarbamate interactions
In-depth Molecular Modeling of (S)-Tert-butyl but-3-YN-2-ylcarbamate Interactions: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a chiral building block with potential applications in medicinal chemistry and drug discovery. Its structural features, including a terminal alkyne and a carbamate-protected amine, make it a valuable synthon for the introduction of a propargylamine moiety. This technical guide provides a comprehensive overview of the current understanding of the molecular interactions of this compound, based on available data for structurally related compounds. Due to a lack of specific experimental data on the target molecule, this paper will focus on predictive modeling and the known interactions of analogous structures to infer potential biological targets and signaling pathway involvement.
Introduction
This compound belongs to a class of compounds utilized in the synthesis of chiral intermediates for pharmaceutical development. The presence of a terminal alkyne group allows for its use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the construction of more complex molecular architectures. The tert-butyl carbamate (Boc) protecting group is a common feature in peptide synthesis, ensuring regioselective reactions. While direct studies on the specific molecular interactions of this compound are not extensively documented, its structural similarity to other propargylamines and carbamate-containing compounds provides a basis for predicting its potential biological activity.
Physicochemical Properties and Predicted Bioactivity
To understand the potential interactions of this compound, it is essential to consider its physicochemical properties. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
| Molecular Formula | C9H15NO2 | - |
| Molecular Weight | 169.22 g/mol | - |
| XLogP3 | 1.5 | Computational |
| Hydrogen Bond Donors | 1 | Computational |
| Hydrogen Bond Acceptors | 2 | Computational |
| Rotatable Bonds | 3 | Computational |
Note: These values are computationally predicted and have not been experimentally verified.
Based on these properties, the molecule is expected to have good oral bioavailability according to Lipinski's rule of five. The presence of a terminal alkyne suggests potential for covalent interactions with certain enzyme classes, such as monoamine oxidases or cytochrome P450 enzymes, which are known to be inhibited by some propargylamine-containing drugs.
Potential Biological Targets and Signaling Pathways
Given the structural motifs present in this compound, several potential biological targets can be hypothesized.
Monoamine Oxidase (MAO) Inhibition
Propargylamines are a well-known class of irreversible inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters. The terminal alkyne can form a covalent adduct with the FAD cofactor of MAO, leading to irreversible inhibition.
dot
Caption: Predicted mechanism of MAO inhibition.
Cytochrome P450 (CYP) Enzyme Interactions
The terminal alkyne moiety can also serve as a mechanism-based inactivator of cytochrome P450 enzymes. The oxidation of the alkyne by CYP enzymes can lead to the formation of a reactive ketene intermediate, which can then covalently modify the enzyme's apoprotein or heme prosthetic group.
Caption: General workflow for target validation.
Conclusion and Future Directions
While direct experimental evidence for the molecular interactions of this compound is currently lacking, its chemical structure strongly suggests potential interactions with enzymes such as MAOs and CYPs. The terminal alkyne is a key pharmacophore that can lead to mechanism-based irreversible inhibition. The proposed experimental protocols provide a clear path forward for validating these hypotheses. Future research should focus on performing these in vitro assays to determine the specific biological targets and inhibitory profiles of this compound. Further computational studies, such as molecular docking and molecular dynamics simulations, could also provide valuable insights into the binding modes and interaction energies with potential protein targets, guiding further medicinal chemistry efforts.
Methodological & Application
Enantioselective Synthesis of (S)-Tert-butyl but-3-yn-2-ylcarbamate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Tert-butyl but-3-yn-2-ylcarbamate is a valuable chiral building block in organic synthesis, particularly for the introduction of a propargylamine moiety in the development of novel pharmaceutical agents. This document provides a detailed protocol for the enantioselective synthesis of this compound via a copper(I)-catalyzed asymmetric addition of acetylene to an in situ generated N-Boc protected imine. The methodology leverages the readily available and highly effective Pybox ligand system to achieve high enantioselectivity. This protocol is intended to serve as a practical guide for researchers in academic and industrial settings.
Introduction
Chiral propargylamines are key structural motifs found in numerous biologically active molecules and serve as versatile intermediates in synthetic organic chemistry. The development of efficient and highly stereoselective methods for their synthesis is of significant interest. Among the various strategies, the transition-metal-catalyzed asymmetric addition of terminal alkynes to imines has emerged as a powerful and direct approach. This application note details a robust protocol for the synthesis of this compound, a compound of interest in medicinal chemistry and drug discovery. The described method is based on the copper(I)-catalyzed enantioselective addition of acetylene to the N-Boc-ethanimine, generated in situ from acetaldehyde and tert-butyl carbamate. The use of a copper(I) triflate- (S)-i-Pr-Pybox catalyst system ensures high enantiocontrol in the carbon-carbon bond-forming step.
Data Presentation
The following table summarizes representative quantitative data for the enantioselective synthesis of this compound and analogous propargylamines using a copper(I)-Pybox catalyst system. The data is compiled from literature reports on similar substrates to provide an expected range of performance for the described protocol.
| Entry | Aldehyde | Amine/Carbamate | Alkyne | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetaldehyde | Tert-butyl carbamate | Acetylene | 5 | Toluene | 85-95 (estimated) | >95 (estimated) |
| 2 | Benzaldehyde | Aniline | Phenylacetylene | 5 | Toluene | 92 | 98 |
| 3 | Isobutyraldehyde | Aniline | Phenylacetylene | 5 | Toluene | 88 | 96 |
| 4 | Benzaldehyde | Benzylamine | Phenylacetylene | 5 | Toluene | 90 | 97 |
Experimental Protocol
Materials
-
Acetaldehyde (freshly distilled)
-
Tert-butyl carbamate
-
Copper(I) triflate toluene complex (CuOTf·0.5C₇H₈)
-
(S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S)-i-Pr-Pybox)
-
Acetylene gas (or a suitable surrogate such as ethynyltrimethylsilane followed by deprotection)
-
Anhydrous Toluene
-
Anhydrous molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Magnetic stir plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel column for chromatography
Procedure
Step 1: In situ formation of N-Boc-ethanimine
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add tert-butyl carbamate (1.0 equiv.), anhydrous toluene, and activated 4 Å molecular sieves.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add freshly distilled acetaldehyde (1.1 equiv.) to the stirring suspension.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours to facilitate the formation of the N-Boc-ethanimine.
Step 2: Copper-catalyzed enantioselective alkynylation
-
In a separate flame-dried Schlenk flask under an inert atmosphere, prepare the catalyst by dissolving copper(I) triflate toluene complex (0.05 equiv.) and (S)-i-Pr-Pybox (0.055 equiv.) in anhydrous toluene.
-
Stir the catalyst solution at room temperature for 30 minutes.
-
Cool the catalyst solution to the desired reaction temperature (typically between -20 °C and 0 °C).
-
Transfer the in situ generated N-Boc-ethanimine solution from Step 1 to the catalyst solution via cannula.
-
Slowly bubble acetylene gas through the reaction mixture for a predetermined period (e.g., 2-4 hours), or alternatively, add ethynyltrimethylsilane (1.5 equiv.) and stir overnight. If using ethynyltrimethylsilane, a subsequent deprotection step with a fluoride source (e.g., TBAF) or potassium carbonate in methanol will be required.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired this compound.
Step 4: Characterization
-
Determine the yield of the purified product.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Mandatory Visualizations
Caption: Experimental workflow for the enantioselective synthesis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical flow of the key transformations in the synthesis.
Application Notes and Protocols for (S)-Tert-butyl but-3-YN-2-ylcarbamate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Tert-butyl but-3-yn-2-ylcarbamate is a valuable chiral building block in organic synthesis, particularly for the construction of enantiomerically enriched 1,2,3-triazoles through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," facilitates the rapid and efficient formation of a stable triazole linkage from an alkyne and an azide. The resulting chiral 1,4-disubstituted 1,2,3-triazoles are of significant interest in medicinal chemistry and drug discovery, as the triazole ring can act as a bioisostere for amide bonds and other functional groups, while the chiral center provides a crucial element for stereospecific interactions with biological targets.[1][2]
These application notes provide an overview of the utility of this compound in CuAAC reactions, along with detailed experimental protocols and representative data.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction using N-Boc protected propargylamines, which serve as close analogs to this compound. This data is compiled from various sources to provide a general expectation of reaction efficiency.
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N-Boc-propargylamine | 3-Azidopropan-1-ol | [CuBr(PPh₃)₃] (0.8 mol%) | THF | Room Temp | 5 days | - | [3] |
| N-Boc-propargylamine | Various Azides | CuI (5 mol%), TBTA (5 mol%) | tBuOH/H₂O | Room Temp | 12 h | >95 | Generic Protocol |
| Chiral Azido Alcohols | Methyl Propiolate | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | Room Temp | 15 h | 83-97 | [2] |
| Phenylacetylene | Benzyl Azide | Copper Powder | CH₂Cl₂ | Room Temp | - | High | [4] |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a generalized procedure for the small-scale synthesis of a chiral 1,4-disubstituted 1,2,3-triazole using this compound and an organic azide.
Materials:
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and deionized water (to achieve a final concentration of approximately 0.1-0.5 M).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M) and a fresh aqueous solution of sodium ascorbate (e.g., 0.5 M).
-
Initiation of Reaction: To the stirring solution of the alkyne and azide, add the copper(II) sulfate solution (typically 1-5 mol% with respect to the limiting reagent). Following this, add the sodium ascorbate solution (typically 5-10 mol%). The reaction mixture will often change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reactions are often complete within 12-24 hours.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude triazole product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.
Visualizations
Experimental Workflow for CuAAC
The following diagram illustrates the general workflow for the synthesis of a chiral triazole using this compound via a CuAAC reaction.
Caption: General workflow for the CuAAC synthesis of a chiral triazole.
Signaling Pathways and Logical Relationships
The Copper(I)-catalyzed azide-alkyne cycloaddition is a powerful ligation reaction. The chirality of this compound is incorporated into the final triazole product, which can then be used as a key building block in the synthesis of more complex molecules, such as enzyme inhibitors or receptor ligands in drug discovery programs. The triazole itself can engage in various non-covalent interactions within a biological target.
Caption: From chiral building block to biological application.
References
(S)-Tert-butyl but-3-yn-2-ylcarbamate: A Key Chiral Building Block in the Synthesis of REV-ERB Agonists
(S)-Tert-butyl but-3-yn-2-ylcarbamate , a versatile chiral propargylamine derivative, has emerged as a critical building block in the synthesis of potent and selective modulators of the nuclear receptors REV-ERBα and REV-ERBβ. Its inherent chirality and the presence of a terminal alkyne functionality make it an ideal synthon for introducing stereospecificity and a key structural motif into complex pharmaceutical agents, particularly those targeting the circadian rhythm and metabolic diseases. This application note details its role in the synthesis of REV-ERB agonists, provides experimental protocols for its use, and summarizes key reaction data.
Application in the Synthesis of REV-ERB Agonists
The REV-ERB nuclear receptors are critical regulators of the circadian clock and metabolism, making them attractive therapeutic targets for a range of conditions, including metabolic syndromes, sleep disorders, and certain cancers. The development of synthetic REV-ERB agonists, such as SR9009 and GSK4112, has been a significant focus of medicinal chemistry efforts. This compound serves as a crucial chiral starting material for the pyrrolidine-containing core of these agonists, ensuring the correct stereochemistry essential for potent biological activity.
The synthesis of these agonists typically involves a key Sonogashira coupling reaction, where the terminal alkyne of this compound is coupled with a suitable aryl or heteroaryl halide. This is followed by further transformations to construct the final drug molecule. The stereocenter in the building block directly translates to the final product, highlighting the importance of using enantiomerically pure starting materials.
Quantitative Data Summary
The following table summarizes typical reaction data for the key synthetic steps involving this compound in the synthesis of REV-ERB agonists.
| Step | Reaction Type | Key Reagents | Solvent(s) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Aryl Halide, Et₃N | THF/Et₃N | 25 - 50 | 75 - 90 | >99 |
| 2 | Deprotection (Boc) | Trifluoroacetic acid (TFA) or HCl | DCM | 0 - 25 | 90 - 98 | >99 |
| 3 | Cyclization/Amide Coupling | Carboxylic acid partner, coupling agent (e.g., HATU), base (e.g., DIPEA) | DMF | 25 | 60 - 80 | >99 |
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with an Aryl Bromide
This protocol describes a typical Sonogashira coupling reaction, a cornerstone of carbon-carbon bond formation in the synthesis of REV-ERB agonists.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromonitrobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), this compound (1.2 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous THF and anhydrous triethylamine to the flask.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) to the reaction mixture.
-
Stir the reaction at room temperature (or heat to 40-50 °C if necessary) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizing the Synthetic Workflow and Biological Pathway
To better understand the synthetic utility and the biological context of pharmaceuticals derived from this chiral building block, the following diagrams are provided.
Caption: Synthetic pathway to REV-ERB agonists.
Application Notes and Protocols for Sonogashira Coupling Reactions with (S)-Tert-butyl but-3-YN-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Sonogashira coupling reactions utilizing the chiral building block, (S)-Tert-butyl but-3-YN-2-ylcarbamate. This versatile propargylamine derivative is a valuable component in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for Sonogashira couplings of similar N-protected propargylamines and offer a starting point for reaction optimization.
Introduction to Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] This methodology is widely employed in the synthesis of natural products, pharmaceuticals, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[2]
The general scheme for the Sonogashira coupling of this compound with an aryl halide is depicted below:
Caption: General scheme of the Sonogashira coupling reaction.
Reaction Mechanisms
The Sonogashira coupling reaction is understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
References
Application Notes and Protocols: Synthesis of N-Protected Propargylamines for Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-protected propargylamines and their subsequent transformation into valuable heterocyclic scaffolds. Detailed protocols for key reactions, quantitative data for performance assessment, and visualizations of reaction mechanisms and workflows are presented to facilitate the application of these methodologies in a research and development setting.
Introduction
N-protected propargylamines are versatile building blocks in organic synthesis, serving as crucial precursors for a wide array of nitrogen-containing heterocyclic compounds.[1][2] Their utility stems from the presence of a reactive alkyne moiety and a protected amine, allowing for sequential and controlled chemical transformations. These heterocycles are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules, including anticancer and neuroprotective agents.[3][4][5]
The primary methods for the synthesis of N-protected propargylamines are the multicomponent A³ (aldehyde-amine-alkyne) and KA² (ketone-amine-alkyne) coupling reactions.[6][7] These one-pot reactions are highly atom-economical and offer a straightforward route to a diverse range of propargylamines.[7][8] Subsequent cyclization reactions of these intermediates provide access to important heterocyclic cores such as pyrroles and quinolines.[9][10]
Synthesis of N-Protected Propargylamines: A³ and KA² Coupling Reactions
The A³ and KA² coupling reactions are powerful tools for the formation of propargylamines. The general mechanism involves the in-situ formation of an iminium ion from the aldehyde/ketone and amine, which is then attacked by a metal acetylide generated from the terminal alkyne and a catalyst.[8][11] Copper and zinc salts are commonly employed as catalysts for these transformations.[7][12]
Data Presentation: A³ and KA² Coupling Reactions
The following tables summarize the quantitative data for the synthesis of N-protected propargylamines using A³ and KA² coupling reactions with various catalysts and substrates.
Table 1: A³ Coupling Reaction for the Synthesis of N-Protected Propargylamines [10][11][13]
| Entry | Aldehyde | Amine | Alkyne | Protecting Group | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Dibenzylamine | Phenylacetylene | Benzyl | CuI (5) | Toluene | 80 | 12 | 95 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | - | CuBr (10) | Neat | 110 | 1 | 97 |
| 3 | 4-Methoxybenzaldehyde | Morpholine | 1-Hexyne | - | Zn(OAc)₂ (5) | Neat | 110 | 24 | 85 |
| 4 | Furfural | Pyrrolidine | Phenylacetylene | - | CuCl (10) | Toluene | 100 | 12 | 92 |
| 5 | Cyclohexanecarboxaldehyde | Dibenzylamine | Trimethylsilylacetylene | Benzyl | CuI (5) | Toluene | RT | 24 | 88 |
| 6 | Benzaldehyde | tert-Butylcarbamate | Phenylacetylene | Boc | Cu(OTf)₂ (10) | CH₂Cl₂ | RT | 48 | 85 |
| 7 | 4-Nitrobenzaldehyde | Piperidine | Phenylacetylene | - | [Zn(l-proline)₂] | Neat | 60 | 2 | 96 |
Table 2: KA² Coupling Reaction for the Synthesis of Quaternary Propargylamines [3][14][15]
| Entry | Ketone | Amine | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Piperidine | Phenylacetylene | CuBr (5) | Neat | 110 | 6 | 94 |
| 2 | Acetophenone | Morpholine | Phenylacetylene | Zn(OAc)₂ (5) | Neat | 110 | 24 | 78 |
| 3 | Cyclopentanone | Pyrrolidine | 1-Hexyne | CuI-Zeolite (3) | Neat | 80 | 24 | 85 |
| 4 | Acetone | Dibenzylamine | Phenylacetylene | CuBr (5) | Toluene | 80 | 24 | 75 |
| 5 | Cyclohexanone | N-Phenylpiperazine | 4-Bromophenylacetylene | PS-PEG-BPy-CuBr₂ (0.2) | Neat | 110 | 6 | 89 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed A³ Coupling Reaction [13]
-
To a screw-capped vial, add the aldehyde (1.0 mmol), secondary amine (1.2 mmol), and terminal alkyne (1.2 mmol).
-
Add the copper catalyst (e.g., CuI, 0.05 mmol, 5 mol%) and the solvent (if any, 2 mL).
-
Seal the vial and stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-protected propargylamine.
Protocol 2: General Procedure for Zinc-Catalyzed KA² Coupling Reaction [12]
-
In a sealed tube, combine the ketone (2.0 mmol), amine (2.0 mmol), and terminal alkyne (2.0 mmol).
-
Add Zn(OAc)₂ (0.1 mmol, 5 mol%).
-
Heat the reaction mixture at 110 °C under neat conditions for the specified time.
-
After cooling to room temperature, directly purify the residue by flash column chromatography on silica gel to obtain the pure quaternary propargylamine.
Visualization of Reaction Mechanisms
Caption: General mechanism for A³ and KA² coupling reactions.
Application in Heterocyclic Chemistry: Synthesis of Pyrroles and Quinolines
N-protected propargylamines are excellent precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization or tandem reactions.
Synthesis of Substituted Pyrroles
Substituted pyrroles can be efficiently synthesized from N-propargylamines through a base-mediated intramolecular cyclization. This methodology is broadly applicable and tolerates a variety of functional groups.[9][16]
Table 3: Synthesis of 2,3,5-Trisubstituted 1H-Pyrroles from N-Propargylamines [9][16]
| Entry | N-Propargylamine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(1,3-diphenylprop-2-yn-1-yl)-4-methylaniline | KOH | DMSO | 120 | 4 | 92 |
| 2 | N-(1-(4-chlorophenyl)-3-phenylprop-2-yn-1-yl)-4-methylaniline | KOH | DMSO | 120 | 5 | 88 |
| 3 | N-(1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-yl)aniline | t-BuOK | DMSO | 120 | 6 | 85 |
| 4 | N-(1-phenyl-3-(p-tolyl)prop-2-yn-1-yl)aniline | KOH | DMSO | 120 | 4 | 90 |
Protocol 3: Base-Mediated Synthesis of 2,3,5-Trisubstituted 1H-Pyrroles [16]
-
In a round-bottom flask, dissolve the N-propargylamine (0.5 mmol) in DMSO (2 mL).
-
Add powdered KOH (1.5 mmol, 3.0 equiv).
-
Heat the reaction mixture to 120 °C and stir for the specified time.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrole.
Synthesis of Quinolines
Quinolines can be synthesized from N-propargylanilines through palladium-catalyzed cyclization. This method provides a direct route to functionalized quinoline heterocycles.[17]
Table 4: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Quinolines [17]
| Entry | o-Vinylaniline | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-vinylaniline | Phenylacetylene | PdCl₂(5), PPh₃(10), Cu(TFA)₂(20), PivOH(30) | MeCN/DMSO | 80 | 24 | 86 |
| 2 | 4-methyl-2-vinylaniline | 1-Hexyne | PdCl₂(5), PPh₃(10), Cu(TFA)₂(20), PivOH(30) | MeCN/DMSO | 80 | 24 | 75 |
| 3 | 2-vinylaniline | 1-phenyl-1-propyne | PdCl₂(5), PPh₃(10), Cu(TFA)₂(20), PivOH(30) | MeCN/DMSO | 80 | 36 | 68 |
Protocol 4: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Quinolines [17]
-
To a Schlenk tube, add PdCl₂ (0.01 mmol, 5 mol%), PPh₃ (0.02 mmol, 10 mol%), Cu(TFA)₂·xH₂O (0.04 mmol, 20 mol%), and PivOH (0.06 mmol, 30 mol%).
-
Add the o-vinylaniline (0.2 mmol) and the alkyne (0.3 mmol).
-
Add MeCN (1.5 mL) and DMSO (0.5 mL) as the solvent mixture.
-
Evacuate and backfill the tube with oxygen (balloon).
-
Stir the reaction mixture at 80 °C for 24-36 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the quinoline product.
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of pyrroles and quinolines.
Relevance in Drug Development
The heterocyclic scaffolds synthesized from N-protected propargylamines are prevalent in many FDA-approved drugs and clinical candidates. Their biological activities often stem from their ability to interact with key biological targets such as protein kinases.
Signaling Pathway Inhibition
For instance, certain pyrrole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are crucial receptor tyrosine kinases involved in cancer cell proliferation and angiogenesis.[6] Inhibition of these receptors can disrupt downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to apoptosis and reduced tumor growth.[4]
References
- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
Application Notes & Protocols for the A3 Coupling Reaction in Propargylamine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The A3 coupling reaction, which stands for Aldehyde-Alkyne-Amine coupling, is a powerful and atom-economical multicomponent reaction for the synthesis of propargylamines.[1][2] Propargylamines are crucial building blocks in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and natural products.[1][3][4] This one-pot reaction offers significant advantages over traditional multi-step methods by reducing waste, saving time, and often proceeding under mild conditions.[1] The reaction involves the coupling of an aldehyde, a terminal alkyne, and an amine in the presence of a metal catalyst.[1][2]
Reaction Mechanism:
The generally accepted mechanism for the A3 coupling reaction involves a few key steps.[1][3][5] Initially, the metal catalyst activates the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a metal-acetylide intermediate.[5] Concurrently, the aldehyde and amine react to form an imine or an iminium ion in situ.[1][3] The nucleophilic metal-acetylide then attacks the electrophilic carbon of the imine or iminium ion, leading to the formation of the propargylamine product and regeneration of the catalyst.[1][2][5]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 3. phytojournal.com [phytojournal.com]
- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 5. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
Metal-Free Synthesis of Chiral Propargylamines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral propargylamines are crucial building blocks in organic synthesis, serving as versatile intermediates for the preparation of a wide array of biologically active compounds, including pharmaceuticals and natural products.[1][2] The development of efficient and enantioselective methods for their synthesis is therefore of significant interest. Traditionally, the synthesis of chiral propargylamines has often relied on transition metal catalysis.[3] However, the demand for greener, more sustainable, and cost-effective chemical processes has spurred the development of metal-free alternatives. This document provides detailed application notes and protocols for the metal-free synthesis of chiral propargylamines, focusing on recent advances in organocatalysis.
The primary metal-free approaches for synthesizing chiral propargylamines are organocatalytic multicomponent reactions, such as the Asymmetric Aza-Henry (A3) coupling, and Mannich-type reactions.[2][3] These methods utilize small organic molecules as catalysts, such as chiral Brønsted acids (e.g., phosphoric acids) and Brønsted bases, to achieve high enantioselectivity and yields under mild reaction conditions.[4][5]
Key Metal-Free Synthetic Strategies
Several powerful metal-free strategies have emerged for the asymmetric synthesis of chiral propargylamines. The most prominent among these are:
-
Brønsted Acid Catalysis: Chiral phosphoric acids are highly effective catalysts for the enantioselective A3 coupling reaction of aldehydes, amines, and alkynes. They act by activating the in situ-formed imine through hydrogen bonding, facilitating the nucleophilic attack of the alkyne.
-
Brønsted Base Catalysis: Chiral Brønsted bases, such as bifunctional amine-thioureas and cinchona alkaloids, can catalyze the Mannich-type reaction of in situ-generated C-alkynyl imines with various nucleophiles.[4] These catalysts operate by deprotonating the nucleophile and simultaneously activating the imine.
-
Phase-Transfer Catalysis: This method involves the use of a chiral phase-transfer catalyst to shuttle reactants between an aqueous and an organic phase, enabling the reaction to proceed under mild, metal-free conditions.
This document will focus on providing detailed protocols for Brønsted acid and Brønsted base-catalyzed methods, as they are among the most widely studied and versatile approaches.
Data Summary of Metal-Free Methods
The following tables summarize the quantitative data for key metal-free methods for the synthesis of chiral propargylamines, allowing for easy comparison of their efficiency and selectivity.
Table 1: Brønsted Acid-Catalyzed Asymmetric A3 Coupling
| Entry | Aldehyde | Amine | Alkyne | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Aniline | Phenylacetylene | (S)-TRIP (5) | Toluene | 48 | RT | 85 | 92 | [5] |
| 2 | 4-Nitrobenzaldehyde | Aniline | Phenylacetylene | (S)-TRIP (5) | Toluene | 48 | RT | 91 | 95 | [5] |
| 3 | 2-Naphthaldehyde | Aniline | Phenylacetylene | (S)-TRIP (5) | Toluene | 72 | RT | 82 | 90 | [5] |
| 4 | Cyclohexanecarboxaldehyde | Benzylamine | Phenylacetylene | (R)-STRIP (10) | CH2Cl2 | 48 | 0 | 78 | 88 | [5] |
(S)-TRIP = (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (R)-STRIP = (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Table 2: Brønsted Base-Catalyzed Asymmetric Mannich-type Reaction
| Entry | C-Alkynyl Imine Precursor | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| 1 | N-Boc-1-phenylprop-2-yn-1-imine | Diethyl malonate | Takemoto Catalyst (10) | Toluene | 24 | RT | 92 | >20:1 | 98 | [4] |
| 2 | N-Boc-1-phenylprop-2-yn-1-imine | Dibenzyl malonate | Takemoto Catalyst (10) | Toluene | 24 | RT | 95 | >20:1 | 97 | [4] |
| 3 | N-Boc-1-(p-tolyl)prop-2-yn-1-imine | Diethyl malonate | Takemoto Catalyst (10) | Toluene | 36 | RT | 88 | >20:1 | 96 | [4] |
| 4 | N-Boc-1-cyclohexylprop-2-yn-1-imine | Diethyl malonate | Cinchona Alkaloid Deriv. (10) | CH2Cl2 | 48 | -20 | 85 | 15:1 | 94 | [4] |
N-Boc = tert-Butoxycarbonyl Takemoto Catalyst = A bifunctional thiourea-tertiary amine organocatalyst dr = diastereomeric ratio
Experimental Protocols
Protocol 1: General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric A3 Coupling
This protocol is a representative example for the synthesis of chiral propargylamines via a Brønsted acid-catalyzed A3 coupling reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Alkyne (1.2 mmol)
-
Chiral Phosphoric Acid Catalyst (e.g., (S)-TRIP) (0.05 mmol, 5 mol%)
-
Toluene (2.0 mL)
-
4 Å Molecular Sieves (100 mg)
-
Anhydrous Sodium Sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To an oven-dried reaction tube containing a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), chiral phosphoric acid catalyst (0.05 mmol), and 4 Å molecular sieves (100 mg).
-
Add anhydrous toluene (2.0 mL) to the reaction tube.
-
Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the imine.
-
Add the alkyne (1.2 mmol) to the reaction mixture.
-
Continue stirring the reaction at room temperature for the time indicated in Table 1 (typically 48-72 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure chiral propargylamine.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: General Procedure for Chiral Brønsted Base-Catalyzed Asymmetric Mannich-type Reaction
This protocol describes a general method for the synthesis of chiral propargylamines via a Brønsted base-catalyzed Mannich-type reaction of an in situ-generated C-alkynyl imine.
Materials:
-
C-Alkynyl Imine Precursor (e.g., N-Boc-N,O-acetal) (0.2 mmol)
-
Nucleophile (e.g., diethyl malonate) (0.24 mmol)
-
Chiral Brønsted Base Catalyst (e.g., Takemoto catalyst) (0.02 mmol, 10 mol%)
-
Toluene (1.0 mL)
-
Anhydrous Sodium Sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the C-alkynyl imine precursor (0.2 mmol) and the chiral Brønsted base catalyst (0.02 mmol).
-
Add anhydrous toluene (1.0 mL) to the vial.
-
Add the nucleophile (0.24 mmol) to the reaction mixture.
-
Stir the reaction at the temperature and for the time specified in Table 2 (e.g., room temperature for 24 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.
-
Purify the product by flash column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired chiral propargylamine adduct.
-
Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Visualizations
Diagram 1: Catalytic Cycle of Brønsted Acid-Catalyzed A3 Coupling
Caption: Catalytic cycle for the chiral phosphoric acid-catalyzed A3 coupling reaction.
Diagram 2: Workflow for Brønsted Base-Catalyzed Mannich Reaction
Caption: Experimental workflow for the Brønsted base-catalyzed Mannich reaction.
Diagram 3: Logical Relationship of Key Metal-Free Strategies
Caption: Key strategies for metal-free synthesis of chiral propargylamines.
References
- 1. Asymmetric synthesis of syn-propargylamines and unsaturated β-amino acids under Brønsted base catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic asymmetric synthesis of propargylamines with two adjacent stereocenters: mannich-type reactions of in situ generated C-alkynyl imines with β-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Boc Deprotection for Propargylamines
Welcome to the technical support center for the optimization of Boc deprotection conditions for propargylamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during this crucial synthetic step.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the Boc deprotection of propargylamines.
Q1: My Boc deprotection reaction is sluggish or incomplete. What are the initial troubleshooting steps?
A1: Incomplete deprotection is a common issue. Here are the primary factors to consider and troubleshoot:
-
Acid Strength and Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions.[1][2][3] If the reaction is slow, the acidity of the reaction medium may be insufficient.
-
For Trifluoroacetic Acid (TFA): A common starting point is a 20-50% solution of TFA in a chlorinated solvent like dichloromethane (DCM).[4][5] If the reaction is slow, gradually increasing the concentration of TFA can be effective.[6]
-
For Hydrochloric Acid (HCl): A 4M solution of HCl in an ethereal solvent like dioxane or diethyl ether is a standard reagent.[7][8] Ensure the HCl solution is fresh, as its concentration can decrease over time.
-
-
Reaction Time and Temperature: While many Boc deprotections proceed to completion at room temperature within 1-3 hours, some substrates may require longer reaction times or gentle heating.[8] However, be cautious with heating, as it can promote side reactions (see Q3). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Solvent Choice: Dichloromethane (DCM) and 1,4-dioxane are the most common solvents for TFA and HCl-mediated deprotections, respectively.[4][7] Ensure the solvent is anhydrous, as water can sometimes interfere with the reaction.
Q2: I am observing significant side product formation during the Boc deprotection of my propargylamine. What are the likely side reactions and how can I mitigate them?
A2: The primary culprits for side product formation are the reactive tert-butyl cation generated during the deprotection and the potential instability of the propargylamine moiety under acidic conditions.
-
t-Butylation: The tert-butyl cation is an electrophile and can alkylate nucleophilic functional groups on your substrate or solvent.[2]
-
Mitigation: Employing a cation scavenger is highly recommended. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole. These additives readily trap the tert-butyl cation, preventing it from reacting with your desired product.
-
-
Alkyne-Related Side Reactions: The propargyl group itself can be susceptible to acid-catalyzed rearrangements.
-
Meyer-Schuster and Rupe Rearrangements: While primarily described for propargyl alcohols, analogous rearrangements can occur with propargylamines under acidic conditions, leading to the formation of α,β-unsaturated imines or enamines.[9][10][11] These reactions are more likely with tertiary propargylamines.[9]
-
Mitigation:
-
Use the mildest acidic conditions possible (lower acid concentration, lower temperature).
-
Consider protecting the alkyne functionality prior to Boc deprotection, for example, by using a Nicholas reaction to form a cobalt-alkyne complex, which stabilizes the propargylic position.[12][13] The cobalt complex can be removed after the Boc deprotection.
-
-
Q3: My propargylamine is sensitive to strong acids. Are there milder conditions for Boc deprotection?
A3: Yes, several milder methods can be employed for acid-sensitive substrates:
-
Thermal Deprotection: In some cases, the Boc group can be removed by heating the substrate in a suitable solvent without any acid catalyst.[14] This method avoids the generation of the reactive tert-butyl cation. However, high temperatures may be required, which could lead to other thermal decomposition pathways.
-
Lewis Acid Catalysis: Milder Lewis acids can sometimes be used to facilitate Boc deprotection. It is crucial to screen different Lewis acids and reaction conditions to find the optimal system for your specific substrate.
-
Alternative Protecting Groups: If Boc deprotection proves consistently problematic, consider using an alternative amine protecting group that can be removed under orthogonal conditions (e.g., Fmoc, which is base-labile, or Cbz, which is removed by hydrogenolysis).[3]
Data Presentation: Comparison of Boc Deprotection Conditions
The following table summarizes common conditions for Boc deprotection. Note that optimal conditions will be substrate-dependent and require experimental validation.
| Reagent/Solvent | Typical Concentration | Temperature (°C) | Typical Reaction Time | Common Scavengers | Potential Side Reactions |
| TFA/DCM | 20-50% (v/v) | 0 - RT | 1 - 4 hours | Anisole, TES, TIPS | t-Butylation, Alkyne rearrangements |
| HCl/Dioxane | 4 M | RT | 1 - 3 hours | Anisole, TES, TIPS | t-Butylation, Alkyne rearrangements |
| HCl/Methanol | 0.1 M | RT | 1 - 3 hours | Anisole, TES, TIPS | t-Butylation, Alkyne rearrangements |
| Thermal (e.g., in Toluene) | N/A | 80 - 150 | Varies (hours to days) | N/A | Thermal decomposition |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA/DCM [4][15]
-
Dissolve the N-Boc protected propargylamine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50% v/v). If the substrate is sensitive, consider adding a cation scavenger such as triisopropylsilane (TIPS) (1.1-1.5 equivalents).
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with a suitable solvent (e.g., toluene or DCM) multiple times to ensure complete removal of residual TFA.
-
The resulting amine salt can be used directly or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) and extracting the free amine with an organic solvent.
Protocol 2: General Procedure for Boc Deprotection using HCl in Dioxane [7][8]
-
Dissolve the N-Boc protected propargylamine in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a 4 M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate from the solution.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.
-
The resulting hydrochloride salt can be washed with diethyl ether to remove non-polar impurities.
Visualizations
Caption: General workflow for the Boc deprotection of propargylamines.
Caption: Troubleshooting decision tree for Boc deprotection of propargylamines.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Rupe Rearrgment | PPTX [slideshare.net]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Nicholas reaction - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]
- 15. rsc.org [rsc.org]
Common side reactions in the synthesis of (S)-Tert-butyl but-3-YN-2-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Tert-butyl but-3-YN-2-ylcarbamate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory synthesis involves the reaction of (S)-3-butyn-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This reaction introduces the tert-butoxycarbonyl (Boc) protecting group onto the amine functionality.
Q2: What are the critical parameters to control during the synthesis?
Key parameters to control include reaction temperature, the choice of base and solvent, and the stoichiometry of the reactants. Maintaining a low temperature is often crucial to prevent side reactions and racemization. The selection of a non-nucleophilic base is important to avoid competing reactions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting amine and the formation of the Boc-protected product. Staining with ninhydrin can be useful for visualizing the amine starting material, which will appear as a colored spot, while the product will not react with ninhydrin.
Troubleshooting Guide
Below is a troubleshooting guide addressing common side reactions and experimental issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time. - Ensure stoichiometric or slight excess of Boc₂O. - Use a more efficient base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). |
| Product loss during workup/purification. | - Optimize extraction and purification procedures. - Use of a continuous extraction apparatus may improve recovery. - Careful column chromatography with an appropriate solvent system. | |
| Formation of a White Precipitate (Urea derivative) | This can occur with sterically hindered amines where the Boc₂O can rearrange to an isocyanate which then reacts with the starting amine. | - Maintain a low reaction temperature (0 °C to room temperature). - Add the Boc₂O slowly to the reaction mixture. |
| Presence of a Higher Molecular Weight Impurity (Di-Boc protected amine) | Use of a strong base or prolonged reaction times can sometimes lead to the protection of the carbamate nitrogen. | - Use a milder base like sodium bicarbonate. - Carefully monitor the reaction and stop it once the starting material is consumed. |
| Racemization of the Chiral Center | The chiral center can be susceptible to racemization, especially under harsh basic conditions or elevated temperatures.[1][2][3][4] | - Perform the reaction at low temperatures (e.g., 0 °C). - Use a non-nucleophilic, sterically hindered base. - Minimize reaction time. - Analyze the enantiomeric excess (ee) of the product using chiral HPLC or NMR with a chiral shift reagent. |
| Oligomerization/Dimerization of the Alkyne | Terminal alkynes can undergo dimerization or oligomerization, particularly in the presence of certain metal catalysts or strong bases.[5][6][7] | - Ensure all glassware and reagents are free of transition metal contaminants. - Use a base that is not strong enough to significantly deprotonate the terminal alkyne. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
A general experimental protocol for the Boc protection of an amine is provided below. Note that specific conditions may need to be optimized for the synthesis of this compound.
General Protocol for Boc Protection of (S)-3-butyn-2-amine:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (S)-3-butyn-2-amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or N,N-diisopropylethylamine (DIPEA, 1.2 eq.), to the solution and stir for 10-15 minutes.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for addressing low product yield.
Signaling Pathway of a Potential Side Reaction: Dimerization
Caption: Potential pathway for alkyne dimerization side reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate | C9H15NO3 | CID 21971753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for chiral propargylamines from reaction mixtures
Welcome to the technical support center for the purification of chiral propargylamines. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds from complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude propargylamine reaction mixture?
A1: Typical impurities depend on the synthetic route, but for common methods like the A³ coupling (aldehyde, alkyne, amine), you can expect:
-
Unreacted Starting Materials: Excess aldehyde, alkyne, or amine.
-
Catalyst Residues: Often copper or other transition metal salts used to catalyze the reaction.[1]
-
Homocoupled Alkyne: Diynes formed from the self-coupling of the terminal alkyne starting material.
-
Side Products: Aldol condensation products from the aldehyde, or other byproducts depending on the specific substrates and reaction conditions.
Q2: What is the first purification step I should consider for my crude reaction mixture?
A2: A liquid-liquid acid-base extraction is an excellent initial step. Propargylamines are basic and can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase. This will separate the desired amine from neutral organic impurities (like unreacted alkynes, aldehydes, and homocoupled byproducts). The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the free propargylamine can be re-extracted into an organic solvent (e.g., dichloromethane, ethyl acetate).
Q3: My propargylamine is not visible on a TLC plate under UV light. How can I visualize it?
A3: While aromatic or highly conjugated propargylamines may be UV-active, many are not.[2][3] You can use chemical stains for visualization. A potassium permanganate (KMnO₄) stain is very effective for amines, which are easily oxidized and will appear as yellow-brown spots on a purple background.[3][4] Other general stains like p-anisaldehyde or iodine vapor can also be used.[5]
Q4: What is the difference between separating diastereomers and resolving enantiomers?
A4: Enantiomers are non-superimposable mirror images with identical physical properties (e.g., boiling point, solubility, Rf) in an achiral environment, making them difficult to separate directly.[6][7] Diastereomers are stereoisomers that are not mirror images and have different physical properties, allowing them to be separated by standard techniques like crystallization or chromatography.[6][8] The resolution of enantiomers often involves converting them into a mixture of diastereomers first.[6]
Q5: When should I choose chiral chromatography over diastereomeric salt crystallization?
A5:
-
Chiral Chromatography (HPLC/SFC): This is a very versatile and powerful technique for both analytical and preparative separations.[9] It is often the method of choice for small-scale purifications, for compounds that do not crystallize well, or when high-throughput screening is needed. However, it can be expensive due to the cost of chiral columns and solvent consumption.[10]
-
Diastereomeric Salt Crystallization: This classical method is often more cost-effective and scalable for large-quantity purifications in industrial settings.[11][12] Its success is highly dependent on finding a suitable chiral resolving agent and crystallization solvent, which can require significant empirical screening.[6]
Troubleshooting Guides
Chiral HPLC & SFC Purification
This guide addresses common issues encountered when separating propargylamine enantiomers using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No separation of enantiomers. | 1. Incorrect chiral stationary phase (CSP) selected. 2. Inappropriate mobile phase composition. | 1. Screen a variety of CSPs (e.g., polysaccharide-based like Chiralpak® series). Structural similarity to known compounds is no guarantee of success.[13] 2. Vary the mobile phase composition. Change the alcohol co-solvent (e.g., isopropanol, ethanol) and its percentage. 3. Add acidic and/or basic modifiers. For basic amines, a combination of a weak acid (e.g., trifluoroacetic acid, TFA) and a weak base (e.g., triethylamine, TEA) is often effective.[14][15] |
| Poor resolution (overlapping peaks). | 1. Sub-optimal mobile phase strength. 2. High flow rate. 3. Temperature is not optimal. | 1. Adjust the ratio of polar modifier (alcohol) to non-polar solvent (hexane/heptane) or CO₂ (in SFC). 2. Reduce the flow rate. Chiral separations are sensitive to mass transfer kinetics, and a lower flow rate often improves resolution.[13] 3. Systematically vary the column temperature. Both increasing and decreasing temperature can improve resolution, and the effect is unpredictable.[13] |
| Broad or tailing peaks. | 1. Strong interaction between the basic amine and acidic sites on the silica gel support. 2. Column overload. 3. Contamination at the column inlet. | 1. Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (typically 0.1-0.5%) to mask the acidic silica sites.[15] 2. Reduce the injection volume or the concentration of the sample. 3. Flush the column with a strong, compatible solvent (e.g., 100% isopropanol for immobilized columns).[16] Consider installing a guard column.[16] |
| High column backpressure. | 1. Blockage of the column inlet frit by particulates. 2. Sample precipitation on the column. | 1. Filter all samples and mobile phases through a ~0.5 µm filter before use.[15] 2. Try back-flushing the column (reversing the flow direction) to dislodge particulates from the frit.[16] 3. Ensure your sample is fully dissolved in the mobile phase or a weaker solvent. Injecting a sample dissolved in a much stronger solvent can cause it to precipitate upon mixing with the mobile phase.[16] |
| Inconsistent retention times. | 1. "Additive memory effect" where modifiers from previous runs adsorb to the stationary phase. 2. Column has not reached equilibrium with the new mobile phase. | 1. Dedicate specific columns to methods using certain additives if possible.[17] 2. Thoroughly flush the column between methods with different additives. Isopropanol is a good intermediate solvent.[13] 3. Always equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting the sample. |
Diastereomeric Salt Crystallization
This guide provides solutions for common problems when using crystallization to separate propargylamine enantiomers after forming diastereomeric salts with a chiral acid.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No crystal formation. | 1. The diastereomeric salt is too soluble in the chosen solvent. 2. The solution is not sufficiently supersaturated. | 1. Screen a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof). 2. Concentrate the solution slowly. 3. Cool the solution slowly to a lower temperature. 4. Try adding a less polar anti-solvent dropwise to a saturated solution of the salt in a more polar solvent. |
| An oil or amorphous solid forms instead of crystals. | 1. The salt is "oiling out" due to excessively rapid precipitation. 2. Impurities are inhibiting crystallization. | 1. Use a more dilute solution and allow for slower cooling or solvent evaporation. 2. Add a small amount of a solvent in which the salt is more soluble. 3. Try "seeding" the solution with a tiny crystal from a previous successful batch, if available.[7] 4. Ensure the starting racemic amine is reasonably pure (>95%) before forming the salt. |
| Crystals form, but show no enantiomeric enrichment. | 1. The two diastereomeric salts have very similar solubilities in the chosen solvent system (forming a solid solution). 2. Both diastereomers are co-crystallizing. | 1. This is the most common challenge. Extensive screening of different crystallization solvents and temperatures is required to find conditions where the solubilities of the diastereomers are significantly different. 2. Try a different chiral resolving agent (e.g., other tartaric acid derivatives, mandelic acid, or camphorsulfonic acid). |
| Low yield of the desired diastereomeric salt. | 1. The desired diastereomer has significant solubility even under the final crystallization conditions. 2. Insufficient crystallization time. | 1. Lower the final crystallization temperature. 2. Increase the concentration of the anti-solvent, if using one. 3. Allow the mixture to stand for a longer period (24-48 hours) before filtration. |
Experimental Protocols
Protocol 1: Purification by Solid-Phase Extraction (SPE)
This protocol is ideal for the rapid purification of propargylamines from non-basic impurities, particularly in a library synthesis context.[18]
-
Cartridge Selection: Choose a strong cation exchange (SCX) SPE cartridge. These typically contain a silica-supported sulfonic acid functionality.[18]
-
Conditioning: Pre-condition the SCX cartridge by washing with 1-2 column volumes of methanol.[18]
-
Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., methanol, dichloromethane). Load the solution onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of methanol to elute neutral impurities (e.g., unreacted aldehydes, alkynes, homocoupled byproducts).[18] The basic propargylamine will remain bound to the sulfonic acid resin.
-
Elution: Elute the purified propargylamine from the cartridge using a basic solution, such as 1-2 M ammonia in methanol.[18]
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to yield the purified propargylamine.
Protocol 2: Enantiomeric Resolution via Diastereomeric Salt Crystallization
This protocol outlines a general procedure for separating enantiomers of a chiral propargylamine.[6]
-
Salt Formation:
-
Dissolve one equivalent of the racemic propargylamine in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve 0.5 equivalents of a chiral resolving acid (e.g., (+)-tartaric acid) in the same solvent, using gentle heating if necessary. Note: Using 0.5 eq of resolving agent targets the crystallization of one diastereomer, leaving the other in solution.
-
Slowly add the acid solution to the amine solution while stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, store the flask at a lower temperature (e.g., 4 °C) for 12-24 hours.
-
Induce crystallization if necessary by scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation:
-
Collect the formed crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals. This is your diastereomerically enriched salt.
-
-
Recovery of Enantiomer:
-
Dissolve the crystals in water.
-
Add a strong base (e.g., 2M NaOH) until the solution is basic (pH > 11) to deprotonate the amine and the chiral acid.
-
Extract the free, enantiomerically enriched propargylamine into an organic solvent (e.g., 3 x portions of dichloromethane).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Analysis: Determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC or NMR with a chiral shift reagent.
Visualizations
References
- 1. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theory.labster.com [theory.labster.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. TLC stains [reachdevices.com]
- 5. koutentisresearchgroup.weebly.com [koutentisresearchgroup.weebly.com]
- 6. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 11. Recent advances in the field of chiral crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chiraltech.com [chiraltech.com]
- 16. chiraltech.com [chiraltech.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. sciforum.net [sciforum.net]
Troubleshooting low conversion in Sonogashira coupling of Boc-protected alkynes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low conversion rates and other issues during the Sonogashira coupling of alkynes protected with a tert-butyloxycarbonyl (Boc) group.
Troubleshooting Guide
Question: My Sonogashira coupling reaction with a Boc-protected alkyne is showing low to no conversion. What are the common causes and how can I troubleshoot it?
Low conversion in the Sonogashira coupling of Boc-protected alkynes can stem from several factors, ranging from reagent quality to reaction setup. Below is a systematic guide to diagnosing and resolving these issues.
1. Catalyst System Integrity
-
Palladium Catalyst Activity: The palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] Inadequate reduction can lead to a stalled reaction.
-
Troubleshooting:
-
Ensure your phosphine ligands are not oxidized. Use fresh, high-quality ligands.
-
Consider adding a small amount of a reducing agent if you suspect incomplete reduction of the Pd(II) precatalyst.
-
Switch to a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step.
-
-
-
Copper Co-catalyst: The copper(I) salt (typically CuI) is crucial for the formation of the copper acetylide intermediate, which then transmetalates with the palladium complex.[2][3]
-
Troubleshooting:
-
Copper(I) iodide is sensitive to oxidation. Use a fresh bottle or one that has been stored under an inert atmosphere. The color should be off-white to light tan; a significant green or blue tint indicates oxidation.
-
Some protocols suggest "activating" the CuI by washing it with a reducing agent solution and drying it under a vacuum before use.
-
-
-
Catalyst Degradation: The formation of palladium black (colloidal palladium) is a common sign of catalyst decomposition and a frequent cause of low yields.[1]
-
Troubleshooting:
-
Ensure rigorous degassing of your solvent and inert atmosphere conditions throughout the reaction. Oxygen can oxidize the Pd(0) catalyst.
-
Avoid high temperatures for extended periods, as this can promote catalyst decomposition.
-
The choice of solvent can influence catalyst stability; for instance, THF has been anecdotally reported to promote the formation of palladium black in some cases.[1]
-
-
2. Reagent Quality and Stoichiometry
-
Alkyne Purity: Impurities in the Boc-protected alkyne can interfere with the reaction.
-
Troubleshooting:
-
Purify the alkyne by column chromatography or recrystallization before use.
-
Ensure the alkyne is free of any residual acid from the Boc protection step, as this can neutralize the amine base.
-
-
-
Aryl/Vinyl Halide Reactivity: The reactivity of the halide partner is critical. The general reactivity trend is I > Br > Cl >> F.
-
Troubleshooting:
-
-
Base Quality and Choice: The amine base is essential for deprotonating the terminal alkyne and neutralizing the hydrogen halide produced during the reaction.[5]
-
Troubleshooting:
-
Use a freshly distilled or high-purity amine base (e.g., triethylamine, diisopropylethylamine). Amines can oxidize over time, leading to impurities that can inhibit the catalyst.[1]
-
The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions, such as cleavage of the Boc protecting group. For sensitive substrates, a milder base might be necessary.
-
-
-
Solvent: The solvent must be dry and deoxygenated.
-
Troubleshooting:
-
Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent.
-
Degas the solvent thoroughly by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[1]
-
-
3. Reaction Conditions
-
Temperature: While Sonogashira couplings are known to proceed under mild conditions, some substrate combinations require heating.[2] However, excessive heat can lead to catalyst decomposition and side reactions.
-
Troubleshooting:
-
If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C).[1]
-
Monitor the reaction closely for signs of catalyst decomposition (formation of palladium black) if heating.
-
-
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.
-
Troubleshooting:
-
Use standard Schlenk line or glovebox techniques to maintain an inert atmosphere.
-
Ensure all reagents and solvents are properly degassed.
-
-
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting low conversion in Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: Is the Boc protecting group stable under Sonogashira conditions?
Generally, the Boc group is stable under the standard, mildly basic conditions of a Sonogashira coupling.[6] However, prolonged reaction times at elevated temperatures or the use of very strong bases could potentially lead to its cleavage. If you suspect Boc group cleavage, you can monitor the reaction by TLC or LC-MS for the appearance of the deprotected product.
Q2: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?
The homocoupling of terminal alkynes to form diynes is a common side reaction, often promoted by the presence of oxygen and the copper co-catalyst.
-
Minimize Oxygen: The most critical step is to ensure a strictly anaerobic environment. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[7] These reactions often require a specific ligand system for the palladium catalyst to facilitate the direct reaction between the palladium acetylide and the aryl halide.
Q3: What are typical catalyst loadings and reagent stoichiometries?
The optimal loadings can be substrate-dependent, but a good starting point is to use a slight excess of the alkyne relative to the aryl halide.
| Reagent | Typical Molar Equivalents | Typical Catalyst Loading (mol%) |
| Aryl/Vinyl Halide | 1.0 | - |
| Boc-Protected Alkyne | 1.1 - 1.5 | - |
| Palladium Catalyst | - | 1 - 5 |
| Copper(I) Iodide | - | 2 - 10 |
| Amine Base | 2.0 - 4.0 | - |
Data compiled from general Sonogashira protocols.
Q4: Can I run the reaction without a copper co-catalyst?
Yes, copper-free Sonogashira couplings are well-established and can be advantageous for preventing alkyne homocoupling and for applications where copper toxicity is a concern (e.g., in biological systems).[7][8] These reactions typically require a palladium catalyst with specific ligands that can facilitate the catalytic cycle in the absence of copper.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of a Boc-Protected Alkyne
This protocol provides a general starting point for the coupling of an aryl iodide with a Boc-protected terminal alkyne.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagents Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., THF or DMF, 5 mL) and degassed triethylamine (3.0 mmol, 3.0 equiv).
-
Alkyne Addition: Add the Boc-protected alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Rinse the pad with an organic solvent (e.g., ethyl acetate).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Freeze-Pump-Thaw Degassing of Solvents
This technique is highly effective for removing dissolved oxygen from solvents.
-
Place the solvent in a Schlenk flask that is no more than half full.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once completely frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the flask to the vacuum and thaw the solvent in a water bath. You should see gas bubbles evolving from the liquid as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing.
-
After the final cycle, backfill the flask with an inert gas (argon or nitrogen).
Catalytic Cycle Visualization
Caption: The catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Functionalization of (S)-Tert-butyl but-3-YN-2-ylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the functionalization of the chiral building block, (S)-Tert-butyl but-3-YN-2-ylcarbamate.
Troubleshooting Guides
Issue: Loss of Enantiomeric Purity During Functionalization
Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a critical issue in the synthesis of enantiopure compounds. For this compound, the acidic proton at the stereogenic center and the adjacent alkyne moiety make it susceptible to racemization, particularly under basic conditions or at elevated temperatures.
Troubleshooting Steps:
-
Reaction Condition Audit: Carefully review your reaction parameters. The choice of base, solvent, temperature, and catalyst/ligand system are all critical factors that can influence the stereochemical outcome.
-
Chiral Analysis: Confirm the loss of enantiomeric purity using an appropriate analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your product. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed.
-
Consult the Parameter Influence Tables: Refer to the tables below for guidance on how different reaction parameters can affect the stereochemical integrity of your compound.
-
Implement Optimized Protocols: Utilize the detailed experimental protocols provided in this guide, which have been designed to minimize racemization.
Parameter Influence on Racemization
Table 1: Influence of Reaction Parameters in Sonogashira Coupling
| Parameter | Condition Favoring Racemization | Condition Favoring Stereoretention | Rationale |
| Base | Strong, non-hindered bases (e.g., NaOH, KOtBu) | Mild, sterically hindered organic bases (e.g., DIPEA, Et3N) | Strong bases can deprotonate the acidic C-H bond at the stereocenter, leading to a planar intermediate and subsequent racemization. |
| Temperature | High temperatures (> 50 °C) | Room temperature or below (0 °C to 25 °C) | Increased thermal energy can overcome the energy barrier for racemization. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Non-polar or less polar solvents (e.g., Toluene, THF) | Polar solvents can stabilize charged intermediates that may facilitate racemization. |
| Copper(I) Co-catalyst | Presence of CuI | Copper-free conditions | While essential for the classic Sonogashira reaction, copper salts can sometimes promote side reactions and potentially contribute to racemization under certain conditions.[1][2][3] |
| Palladium Ligand | Bulky, electron-donating phosphine ligands | Less bulky or specific chiral ligands | The ligand sphere around the palladium center can influence the stereochemical environment of the reaction. |
Table 2: Influence of Reaction Parameters in Mannich-Type Reactions
| Parameter | Condition Favoring Racemization/Poor Diastereoselectivity | Condition Favoring High Stereoselectivity | Rationale |
| Catalyst | Achiral catalyst or no catalyst | Chiral catalyst (e.g., proline, chiral phosphoric acids, chiral N,N'-dioxide-metal complexes) | A chiral catalyst creates a chiral environment that directs the approach of the reactants, favoring the formation of one stereoisomer.[4] |
| Base | Strong bases | Mild organic bases or absence of a strong base | Strong bases can lead to racemization of the starting material or the product. |
| Temperature | High temperatures | Low temperatures (-78 °C to 0 °C) | Lower temperatures enhance the energy difference between the diastereomeric transition states, leading to higher selectivity. |
| Solvent | Protic or highly polar solvents | Aprotic, non-polar solvents (e.g., Toluene, CH2Cl2) | The solvent can influence the conformation of the catalyst and reactants, affecting stereoselectivity. |
Experimental Protocols
Protocol 1: Stereoretentive Sonogashira Coupling of this compound
This protocol is designed to minimize racemization by employing mild reaction conditions and avoiding a strong base.
Materials:
-
This compound
-
Aryl halide (Iodide or Bromide)
-
Pd(PPh3)4 (Palladium catalyst)
-
CuI (Copper(I) iodide - optional, for copper-free, omit)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add the aryl halide (1.1 eq.), Pd(PPh3)4 (0.05 eq.), and if used, CuI (0.1 eq.).
-
Add anhydrous Toluene or THF via syringe.
-
Add DIPEA or Et3N (2.0 eq.) dropwise to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 2: Diastereoselective Mannich-Type Reaction with this compound
This protocol utilizes a chiral catalyst to control the stereochemical outcome of the addition to an imine.
Materials:
-
This compound
-
Aldehyde
-
Amine (to form the imine in situ) or a pre-formed imine
-
Chiral catalyst (e.g., (S)-Proline, or a chiral phosphoric acid)
-
Anhydrous, non-polar solvent (e.g., Toluene, Dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst (0.1 - 0.2 eq.).
-
Add the anhydrous solvent.
-
If forming the imine in situ, add the aldehyde (1.2 eq.) and the amine (1.2 eq.) and stir for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir the reaction at the low temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by NMR and chiral HPLC, respectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization for this compound?
A1: The primary cause is the presence of an acidic proton at the chiral center (the carbon bearing the carbamate group). In the presence of a sufficiently strong base, this proton can be abstracted, leading to the formation of a planar, achiral intermediate. Reprotonation can then occur from either face, resulting in a mixture of both (S) and (R) enantiomers.[5]
Q2: How can I monitor the enantiomeric purity of my product?
A2: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC).[6][7][8] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for accurate quantification of the enantiomeric excess (ee). Another method is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between the enantiomers.[9][10][11][12]
Q3: Is a copper-free Sonogashira coupling always better for preventing racemization?
A3: While copper-free Sonogashira reactions are generally considered milder, it is not a guaranteed solution to prevent racemization.[1][2][3] The choice of base, solvent, and temperature remain critical factors. However, eliminating the copper co-catalyst can reduce the potential for side reactions and may be beneficial in cases where racemization is observed in its presence.
Q4: Can I use a stronger base if the reaction is too slow with a mild organic base?
A4: Using a stronger base significantly increases the risk of racemization. Before resorting to a stronger base, consider optimizing other parameters. You could try a more active palladium catalyst or ligand, increase the reaction temperature slightly while carefully monitoring the enantiomeric excess, or use a more reactive aryl halide (e.g., an iodide instead of a bromide).
Q5: What should I do if I observe significant racemization despite following the recommended protocols?
A5: If you still observe racemization, consider the following:
-
Purity of Reagents: Ensure all your reagents, especially the base and solvent, are pure and anhydrous.
-
Inert Atmosphere: Strictly maintain an inert atmosphere throughout the reaction to prevent side reactions that might generate species that promote racemization.
-
Temperature Control: Ensure accurate and consistent temperature control, especially for low-temperature reactions.
-
Further Optimization: A more detailed optimization of the reaction conditions (e.g., screening different mild bases, solvents, or catalyst systems) may be necessary for your specific substrate.
Visualizations
Caption: Base-catalyzed racemization mechanism.
Caption: Workflow for stereoretentive Sonogashira coupling.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Determining Enantiomeric Excess Utilizing Ratiometric Measurements of " by Thomas A. Owens, Anna Chataginer et al. [aquila.usm.edu]
Technical Support Center: Catalyst Poisoning and Deactivation in Reactions Involving Terminal Alkynes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning and deactivation in reactions involving terminal alkynes.
Troubleshooting Guides
Issue 1: Hydrogenation of a terminal alkyne is slow or incomplete.
Q: My hydrogenation reaction of a terminal alkyne to an alkene is sluggish or stalls before completion. What are the potential causes and how can I troubleshoot this?
A: Slow or incomplete hydrogenation can be attributed to several factors, primarily related to catalyst activity and reaction conditions.
Possible Causes and Solutions:
-
Catalyst Deactivation: The most common cause is the poisoning of the catalyst's active sites.
-
Identify the Poison: Impurities in the substrate, solvent, or hydrogen gas can deactivate the catalyst. Common poisons include sulfur compounds, halides, and other nitrogen-containing organic molecules.[1][2] Refer to the "Analytical Protocols" section for methods to identify specific contaminants.
-
Purify Starting Materials: Ensure the alkyne substrate and solvent are of high purity. Purification methods such as distillation, recrystallization, or passing through a column of activated alumina or silica gel can remove inhibitory impurities.
-
Use High-Purity Hydrogen: Employ a high-purity grade of hydrogen gas and consider using an in-line gas purifier.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction.
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if the reaction rate improves. Be mindful that excessive catalyst can sometimes lead to unwanted side reactions.
-
-
Poor Catalyst Quality: The catalyst itself may have low activity.
-
Test Catalyst Activity: If possible, test the catalyst with a known, reliable substrate to confirm its activity. Refer to the "Experimental Protocols" section for a general procedure to test catalyst activity.
-
-
Inadequate Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.
-
Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. Note that for selective hydrogenations (e.g., using Lindlar's catalyst), excessively high pressure can lead to over-reduction to the alkane.[3]
-
-
Poor Mass Transfer: In heterogeneous catalysis, inefficient mixing can limit the contact between the reactants, catalyst, and hydrogen.
-
Improve Agitation: Increase the stirring rate to ensure the catalyst is well-suspended and to improve gas-liquid mass transfer.
-
Issue 2: Poor selectivity in the semi-hydrogenation of a terminal alkyne to a cis-alkene.
Q: I am trying to perform a semi-hydrogenation of a terminal alkyne to a cis-alkene using a Lindlar catalyst, but I am observing the formation of the alkane and/or the trans-alkene. What is going wrong?
A: Achieving high selectivity for the cis-alkene requires a properly "poisoned" catalyst and carefully controlled reaction conditions.
Possible Causes and Solutions:
-
Over-active Catalyst: The Lindlar catalyst may not be sufficiently poisoned, leading to over-reduction to the alkane.[4][5]
-
Prepare or Procure a High-Quality Lindlar Catalyst: Ensure the Lindlar catalyst is properly prepared with the correct ratio of palladium, calcium carbonate, and lead acetate or other poisons like quinoline.[6][7][8] Refer to the "Experimental Protocols" for a Lindlar catalyst preparation procedure.
-
Intentional Poisoning: In some cases, adding a small amount of a poison, such as quinoline, to the reaction mixture can improve selectivity by further deactivating the catalyst.[8]
-
-
Reaction Conditions Favoring Over-reduction:
-
Control Hydrogen Pressure: Use a low hydrogen pressure (e.g., balloon pressure) to minimize the rate of the second hydrogenation step.[3]
-
Monitor Reaction Progress: Carefully monitor the reaction progress by techniques like TLC, GC, or NMR to stop the reaction once the alkyne has been consumed, preventing further reduction of the alkene.
-
-
Formation of the Trans-Alkene: The formation of the trans-alkene is less common with Lindlar's catalyst but can occur under certain conditions. The typical method for obtaining a trans-alkene is through a dissolving metal reduction (e.g., sodium in liquid ammonia).
Issue 3: Catalyst deactivation in Sonogashira coupling reactions.
Q: My Sonogashira coupling reaction is not proceeding to completion, and I suspect catalyst deactivation. What are the common causes and how can I mitigate them?
A: Catalyst deactivation in Sonogashira coupling is a frequent issue and can be caused by various factors related to the reactants, base, and solvent.
Possible Causes and Solutions:
-
Homocoupling of the Alkyne (Glaser Coupling): The copper co-catalyst can promote the homocoupling of the terminal alkyne, leading to the formation of diynes and consumption of the starting material.[9]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can minimize its concentration at any given time, disfavoring the homocoupling side reaction.[9]
-
Reduce Copper(I) Iodide Loading: Lowering the amount of the copper co-catalyst can sometimes reduce the extent of Glaser coupling.[9]
-
Use Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed that can circumvent the issue of homocoupling.[10]
-
-
Inhibition by the Amine Base: The amine base is crucial for the reaction but can also coordinate to the palladium center and inhibit its catalytic activity.
-
Choice of Base: The choice of amine base can significantly impact the reaction outcome. Experiment with different bases such as triethylamine, diisopropylethylamine (DIPEA), or piperidine.
-
-
Poisoning by Impurities: As with hydrogenation, impurities in the reactants or solvent can poison the palladium catalyst.[1]
-
Purify Reactants and Solvent: Ensure all reagents and the solvent are of high purity and are thoroughly degassed to remove oxygen, which can lead to catalyst oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between catalyst poisoning and catalyst deactivation?
A1: Catalyst poisoning is a specific type of deactivation where a chemical substance (a poison) strongly chemisorbs to the active sites of a catalyst, reducing its activity.[1][2] Deactivation is a broader term that encompasses all mechanisms leading to a loss of catalytic activity, including poisoning, thermal degradation (sintering), and mechanical damage.[11]
Q2: What are the most common poisons for palladium catalysts in terminal alkyne reactions?
A2: Common poisons for palladium catalysts include:
-
Sulfur compounds: Such as thiols, sulfides, and hydrogen sulfide.[2]
-
Halides: Especially iodides and bromides, which can be present as impurities in starting materials.[1][12]
-
Nitrogen-containing compounds: Such as nitriles, nitro compounds, and some amines.[1]
-
Carbon monoxide: Can be present as an impurity in hydrogen gas.[1][13]
-
Heavy metals: Such as lead and mercury.[1]
Q3: Can a poisoned catalyst be regenerated?
A3: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst.
-
Reversible Poisoning: Some poisons can be removed by thermal treatment or by washing with specific reagents. For example, a palladium catalyst poisoned by hydrogen sulfide can sometimes be cleaned by heating it to 200°C while flowing an anaerobic gas mixture over it.[14] Another method involves washing the deactivated catalyst with a mixture of chloroform and glacial acetic acid.[15][16]
-
Irreversible Poisoning: Strong chemisorption of poisons like heavy metals can lead to irreversible deactivation, requiring replacement of the catalyst.
Q4: How does a "poisoned" catalyst like Lindlar's catalyst work to improve selectivity?
A4: In the case of Lindlar's catalyst, the palladium is intentionally "poisoned" with lead acetate and quinoline.[4][6][7][8] This partial deactivation of the catalyst's active sites makes it less reactive.[2][4] It remains active enough to catalyze the hydrogenation of the more reactive alkyne to an alkene but is not active enough to catalyze the subsequent hydrogenation of the less reactive alkene to an alkane.[4][5] This results in the selective formation of the cis-alkene.[8]
Data Presentation
Table 1: Common Catalyst Poisons and Their Effects on Palladium-Catalyzed Reactions
| Poison Class | Specific Examples | Common Sources | Effect on Catalyst Activity |
| Sulfur Compounds | H₂S, thiols, disulfides | Impurities in starting materials or solvents | Strong deactivation, often irreversible[2] |
| Halides | I⁻, Br⁻, Cl⁻ | Residual starting materials, additives | Can inhibit the catalytic cycle[1][12] |
| Nitrogen Compounds | Nitriles, nitro groups, some amines | Substrates, solvents, additives | Coordination to the metal center, blocking active sites[1] |
| Carbon Monoxide | CO | Impurity in hydrogen gas | Strong coordination to palladium, leading to deactivation[1][13] |
| Heavy Metals | Pb, Hg, As | Impurities in reagents | Irreversible poisoning of active sites |
Table 2: Troubleshooting Summary for Common Issues
| Symptom | Potential Cause | Suggested Action |
| Slow or incomplete reaction | Catalyst poisoning | Purify reagents; use high-purity H₂; test for specific poisons. |
| Insufficient catalyst | Increase catalyst loading incrementally. | |
| Poor mass transfer | Increase stirring speed. | |
| Low selectivity (over-reduction) | Over-active catalyst | Use a properly prepared Lindlar catalyst; add a poison like quinoline. |
| High hydrogen pressure | Use lower H₂ pressure (e.g., balloon). | |
| Formation of homocoupled byproducts (Sonogashira) | High alkyne concentration | Add the alkyne slowly to the reaction mixture.[9] |
| High copper catalyst loading | Reduce the amount of CuI.[9] |
Experimental Protocols
Protocol 1: General Procedure for Testing Palladium Catalyst Activity
-
Standard Reaction Setup: In a clean, dry reaction vessel, combine a standard, high-purity terminal alkyne (e.g., phenylacetylene) and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add a known amount of the palladium catalyst to be tested (e.g., 1 mol% of 10% Pd/C).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a constant hydrogen pressure (e.g., balloon pressure).
-
Monitoring: Monitor the reaction progress over time using an appropriate analytical technique (TLC, GC, or NMR) by taking aliquots from the reaction mixture.
-
Data Analysis: Plot the conversion of the starting material versus time. A steep initial slope indicates high catalyst activity. Compare the activity profile to that of a fresh, trusted batch of catalyst under identical conditions.
Protocol 2: Preparation of Lindlar's Catalyst
-
Slurry Preparation: In a round-bottom flask, prepare a slurry of calcium carbonate (CaCO₃) in deionized water.
-
Palladium Deposition: While stirring the slurry vigorously, add a solution of palladium(II) chloride (PdCl₂) in dilute hydrochloric acid. The palladium will precipitate onto the calcium carbonate support.
-
Reduction: Reduce the Pd(II) to Pd(0) by bubbling hydrogen gas through the slurry or by adding a reducing agent like formaldehyde or hydrazine.
-
Washing: Filter the catalyst and wash it thoroughly with deionized water to remove any soluble impurities.
-
Poisoning: Resuspend the catalyst in water and add a solution of lead acetate. Stir the mixture for a set period to allow for the poison to adsorb onto the catalyst surface.
-
Final Preparation: Filter the poisoned catalyst, wash it with water, and then with a solvent like acetone or ethanol. Dry the catalyst under vacuum. The final catalyst is typically 5% palladium by weight on calcium carbonate, poisoned with lead acetate.[8]
Protocol 3: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst
This is a general guideline and may need to be optimized for specific cases.
-
Catalyst Recovery: After the reaction, carefully filter the deactivated Pd/C catalyst from the reaction mixture.
-
Washing: Wash the catalyst with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like acetone) to remove any adsorbed organic residues.
-
Acid/Base Wash (Optional): Depending on the suspected nature of the poison, a dilute acid or base wash can be employed. For example, a wash with a dilute solution of acetic acid may help remove basic impurities.
-
Solvent Wash for Organic Blockages: A more aggressive wash with a solvent mixture like chloroform and glacial acetic acid, sometimes with the aid of ultrasonication, can help remove organic polymers blocking the catalyst pores.[15][16]
-
Thermal Treatment: For some types of poisoning, careful heating under an inert atmosphere or a stream of hydrogen can help desorb the poison. For example, heating to 200°C can be effective for removing some sulfur compounds.[14]
-
Activity Testing: After regeneration, test the activity of the catalyst using the procedure outlined in Protocol 1 to determine the effectiveness of the regeneration process.
Protocol 4: ICP-MS Analysis for Detecting Metal Poisons on a Catalyst
-
Sample Preparation: Accurately weigh a small amount of the dried, poisoned catalyst.
-
Digestion: Digest the catalyst sample using a microwave digestion system with a mixture of concentrated nitric acid and hydrochloric acid.[17][18] This will dissolve the palladium and any metal poisons into solution.
-
Dilution: After digestion, carefully dilute the sample to a known volume with deionized water.
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of the suspected metal poisons and palladium.
-
ICP-MS Analysis: Analyze the digested sample solution and the calibration standards using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). The instrument will provide quantitative data on the concentration of various elements in the sample.[17][18]
-
Data Interpretation: Compare the elemental composition of the poisoned catalyst to that of a fresh catalyst to identify and quantify the metallic poisons.
Visualizations
Caption: General pathway of catalyst deactivation by poisoning.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Lindlar Catalyst: Structure, Uses & Preparation Explained [vedantu.com]
- 7. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 14. anaerobesystems.com [anaerobesystems.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. s27415.pcdn.co [s27415.pcdn.co]
Technical Support Center: Removal of Copper Catalysts from Click Chemistry Reaction Products
Welcome to the technical support center for the purification of click chemistry reaction products. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to the removal of residual copper catalysts from their reaction mixtures. Copper ions, essential for catalyzing the azide-alkyne cycloaddition (CuAAC), can interfere with downstream biological assays, affect product stability, and are a concern for in vivo applications due to their toxicity. Therefore, their effective removal is a critical step in the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a click reaction?
A1: Residual copper can be problematic for several reasons. It can be toxic to cells in biological assays, catalyze undesired side reactions, lead to the degradation of the final product, and interfere with analytical techniques such as mass spectrometry. For therapeutic applications, regulatory agencies like the EMA and FDA have strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[1]
Q2: What are the most common methods for removing copper catalysts?
A2: The most widely used methods include:
-
Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed through aqueous extraction or dialysis.[2][3][4][5]
-
Scavenger Resins: Employing solid-supported scavengers with functional groups that have a high affinity for copper. The resin is then simply filtered off.[2][6][7]
-
Precipitation: Inducing the precipitation of copper salts, which can then be removed by filtration.
-
Liquid-Liquid Extraction: Partitioning the copper catalyst into an immiscible liquid phase for separation.
Q3: How do I choose the best copper removal method for my product?
A3: The choice of method depends on several factors, including the solubility of your product, the scale of your reaction, the required level of purity, and cost considerations. For water-soluble biomolecules, dialysis against an EDTA solution is a common and gentle method.[2][4] For small organic molecules, scavenger resins or liquid-liquid extraction are often more practical.
Q4: What are the acceptable limits for residual copper in pharmaceutical products?
A4: Regulatory bodies like the European Medicines Agency (EMA) provide guidelines for metal catalyst residues. The permitted daily exposure (PDE) for copper is used to calculate acceptable concentration limits in drug substances, which depends on the route of administration and the maximum daily dose. These limits are typically in the parts-per-million (ppm) range.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of copper catalysts from click chemistry reaction products.
Problem: High levels of residual copper in the final product.
-
Possible Cause: Incomplete removal by chelation or scavenging.
-
Solution:
-
Increase the equivalents of the chelating agent (e.g., EDTA) or the amount of scavenger resin.
-
Optimize the pH of the aqueous wash, as the efficiency of many chelators is pH-dependent. For EDTA, a pH around 8 is generally effective.
-
Increase the incubation time with the chelator or scavenger to ensure complete complexation.
-
Perform multiple extractions or washes.
-
-
Problem: Low product yield after purification.
-
Possible Cause: The product may be adsorbing to the scavenger resin or precipitating during the workup.
-
Solution:
-
If using a scavenger resin, test a small sample to ensure your product does not bind to the resin. If it does, consider a different type of scavenger or an alternative removal method.
-
If your product is precipitating, you may need to adjust the solvent system or the pH of the aqueous washes to maintain its solubility.
-
For biomolecules, avoid harsh conditions that could lead to denaturation and precipitation.[2]
-
-
Problem: An emulsion forms during liquid-liquid extraction.
-
Possible Cause: The presence of surfactants or fine particulates can stabilize emulsions.
-
Solution:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
If the emulsion persists, try centrifuging the mixture to force phase separation.
-
Filtering the entire mixture through a pad of Celite® can also help to break up the emulsion.
-
-
Problem: The click reaction has low efficiency or fails.
-
Possible Cause: The copper catalyst may be sequestered by components in the reaction mixture, especially in complex biological systems.[3]
-
Solution:
-
Increase the concentration of the copper catalyst and the ligand.
-
In biological systems containing thiols, consider adding a sacrificial metal like Zn(II) to prevent the deactivation of the copper catalyst.[8]
-
Ensure that the reaction is protected from oxygen, as Cu(I) can be oxidized to the inactive Cu(II) state. The use of a reducing agent like sodium ascorbate is standard practice.[8]
-
-
Comparison of Copper Removal Methods
The following table summarizes the performance of common copper removal techniques. The efficiency of each method can be influenced by the specific reaction conditions, the nature of the product, and the scale of the reaction.
| Method | Typical Residual Copper | Product Yield | Advantages | Disadvantages |
| Chelation (EDTA Wash) | < 10 ppm | > 90% | Inexpensive, widely applicable. | Can require multiple extractions; may not be effective for all copper species. |
| Scavenger Resins | < 5 ppm | > 95% | High efficiency, simple filtration workup.[6][7] | Can be more expensive; potential for product adsorption. |
| Precipitation | Variable (< 50 ppm) | Variable | Can be cost-effective for large scale. | May co-precipitate the product; can be less efficient. |
| Liquid-Liquid Extraction | < 20 ppm | > 85% | Scalable and can be integrated into a continuous flow process.[6] | Can be labor-intensive and require large volumes of solvents. |
Experimental Protocols
Protocol 1: Copper Removal using EDTA Wash
This protocol is suitable for small to medium-scale reactions where the product is soluble in an organic solvent immiscible with water.
Materials:
-
Reaction mixture containing the click product and copper catalyst.
-
Organic solvent (e.g., dichloromethane, ethyl acetate).
-
0.5 M EDTA solution, pH 8.
-
Deionized water.
-
Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate or sodium sulfate.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Dilute the reaction mixture with an appropriate organic solvent.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with an equal volume of 0.5 M EDTA solution (pH 8). Shake vigorously for 1-2 minutes and allow the layers to separate.
-
Drain the aqueous layer. The aqueous layer should turn blue or green, indicating the formation of the copper-EDTA complex.
-
Repeat the EDTA wash until the aqueous layer is colorless.
-
Wash the organic layer with deionized water to remove any remaining EDTA.
-
Wash the organic layer with brine to facilitate drying.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Copper Removal using a Scavenger Resin
This protocol is ideal for reactions where a very low level of copper contamination is required and is suitable for both small and large-scale synthesis.
Materials:
-
Reaction mixture containing the click product and copper catalyst.
-
Appropriate solvent for the reaction mixture.
-
Copper scavenger resin (e.g., SiliaMetS® Thiourea).
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel and filter paper).
-
Rotary evaporator.
Procedure:
-
To the crude reaction mixture, add the recommended amount of scavenger resin (typically 3-5 equivalents relative to the copper catalyst).
-
Stir the suspension at room temperature for 1 to 4 hours. The optimal time may need to be determined empirically.
-
Monitor the removal of copper by TLC (if the copper complex is colored) or by a more sensitive analytical method like ICP-MS for trace analysis.
-
Once the copper has been sufficiently removed, filter the mixture to remove the resin.
-
Wash the resin with a small amount of fresh solvent and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to yield the purified product.
Protocol 3: Copper Removal by Precipitation with Ammonium Hydroxide
This method is often used when the product is a solid that can be easily separated from the soluble copper-ammonia complex.
Materials:
-
Reaction mixture containing the click product and copper catalyst.
-
Ammonium hydroxide solution.
-
Filtration apparatus.
-
Appropriate solvent for washing the product.
Procedure:
-
To the reaction mixture, add ammonium hydroxide solution dropwise with stirring. A deep blue color will form as the tetraamminecopper(II) complex is generated.
-
If the product precipitates, continue stirring for 30 minutes to ensure complete complexation of the copper.
-
Collect the precipitated product by filtration.
-
Wash the solid product thoroughly with water to remove the soluble copper complex, followed by an appropriate organic solvent to remove any organic impurities.
-
Dry the purified product under vacuum.
This technical support center provides a starting point for addressing the common challenges associated with copper catalyst removal in click chemistry. For specific applications, further optimization of these protocols may be necessary.
References
Technical Support Center: Enantioselective Propargylamine Synthesis Scale-Up
Welcome to the technical support center for the enantioselective synthesis of propargylamines. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when scaling up these critical reactions from the laboratory to pilot plant and production scales.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a drop in enantiomeric excess (ee) during scale-up?
A1: Several factors can contribute to a decrease in enantioselectivity at a larger scale. These primarily include:
-
Mass and Heat Transfer Limitations: Inadequate mixing and localized hot spots in large reactors can alter the reaction kinetics and favor side reactions or the formation of the undesired enantiomer.[1]
-
Changes in Reagent Addition and Concentration: Slower or less controlled addition of reagents on a large scale can lead to localized concentration gradients, affecting the catalyst's performance and the stereochemical outcome.
-
Catalyst Deactivation or Alteration: The chiral catalyst or ligand may be sensitive to prolonged reaction times, higher temperatures, or impurities in starting materials, leading to a loss of stereocontrol.
-
Solvent Effects: The choice of solvent and its purity can have a more pronounced impact on the stability and activity of the catalyst at a larger scale.
Q2: Which catalytic systems are generally most robust for scalable enantioselective propargylamine synthesis?
A2: Copper(I)-based catalysts paired with chiral ligands such as Pybox (bis(oxazolinyl)pyridines), Quinap, and StackPhos have demonstrated high enantioselectivity and are frequently used.[2][3] The selection of a bulky secondary amine, like (mesitylmethyl)benzylamine, has also been shown to significantly improve enantioselectivity.[4] For industrial applications, catalysts that are easily recoverable and reusable are highly desirable to improve cost-effectiveness.
Q3: What are the primary safety concerns when scaling up propargylamine synthesis?
A3: The primary safety concerns include:
-
Exothermic Reactions: A³ coupling reactions can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging and increasing the risk of thermal runaway.[1] Continuous flow reactors can offer better temperature control for such reactions.
-
Handling of Reagents: Many reagents used in these syntheses, such as terminal alkynes and metal catalysts, can be hazardous and require careful handling procedures, especially in large quantities.
-
Solvent Handling: The use of large volumes of flammable organic solvents poses a significant fire and explosion risk.
Q4: How can purification challenges be addressed at a larger scale?
A4: Purification of chiral propargylamines on a large scale can be complex. Common strategies include:
-
Crystallization: If the desired enantiomer forms suitable crystals, crystallization can be a highly effective and scalable method for purification and enantiomeric enrichment.
-
Chromatography: While preparative chiral HPLC can be expensive, other chromatographic techniques like supercritical fluid chromatography (SFC) or simulated moving bed (SMB) chromatography can be more cost-effective for large-scale separations.
-
Solid-Phase Extraction (SPE): SPE can be a useful technique for purifying libraries of propargylamines and can be adapted for larger-scale processes.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the scale-up of enantioselective propargylamine synthesis.
| Problem | Potential Cause | Suggested Solution |
| Significant drop in enantiomeric excess (ee) | 1. Poor Temperature Control: Localized hotspots are forming in the reactor. 2. Inefficient Mixing: Inhomogeneous distribution of catalyst and reactants. 3. Catalyst Degradation: The chiral ligand or catalyst is not stable under the scaled-up reaction conditions. | 1. Improve heat transfer by using a reactor with a higher surface-area-to-volume ratio (e.g., a continuous flow reactor), or by using a jacketed reactor with efficient cooling. Implement real-time temperature monitoring at multiple points within the reactor. 2. Optimize the stirring rate and impeller design to ensure efficient mixing. Consider using multiple injection points for reagent addition. 3. Re-evaluate the stability of the catalyst at the target temperature and reaction time. Consider using a more robust ligand or catalyst system. |
| Lower than expected reaction yield | 1. Catalyst Deactivation: The catalyst is losing activity over the course of the reaction. 2. Incomplete Reaction: The reaction is not going to completion at the larger scale. 3. Side Product Formation: The formation of byproducts is more significant at scale. | 1. Investigate potential catalyst poisons in the starting materials or solvent. Consider using a higher catalyst loading or a catalyst regeneration step. 2. Increase the reaction time or temperature, while carefully monitoring the impact on enantioselectivity. 3. Analyze the reaction mixture to identify major byproducts. Adjust reaction conditions (e.g., temperature, concentration) to minimize their formation. |
| Difficulty in product isolation and purification | 1. Emulsion Formation: Difficulty in separating aqueous and organic phases during workup. 2. Product Oiling Out: The product does not crystallize as expected. 3. Co-elution of Impurities: Impurities are difficult to separate from the product by chromatography. | 1. Use a different solvent system for extraction or add a salt to the aqueous phase to break the emulsion. 2. Screen different crystallization solvents and conditions (temperature, cooling rate). Consider using an anti-solvent to induce crystallization. 3. Optimize the chromatographic method (e.g., change the stationary phase, mobile phase composition, or gradient). Consider a derivatization step to facilitate separation. |
Quantitative Data on Scale-Up
| Catalyst System | Scale | Yield (%) | ee (%) | Reference |
| CuBr / (R)-Quinap | Lab Scale | 66-98 | up to 90 | [2] |
| CuOTf / Pybox Ligand | Lab Scale | up to 93 | 80-96 | [2] |
| CuI / (Mesitylmethyl)benzylamine | Lab Scale | - | 91-99 | [4] |
| Cu(I) / Acid-Thiourea | Lab Scale | - | up to 96 | [4] |
Experimental Protocols
General Protocol for Copper-Catalyzed Enantioselective A³ Coupling (Lab Scale)
This protocol is a generalized procedure based on common practices in the literature and should be optimized for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.1 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Copper(I) salt (e.g., CuBr, CuI, CuOTf; 1-5 mol%)
-
Chiral Ligand (e.g., Pybox, Quinap; 1-6 mol%)
-
Anhydrous Solvent (e.g., Toluene, Dichloromethane)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the copper(I) salt and the chiral ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Add the amine to the reaction mixture and stir for a few minutes.
-
Add the aldehyde and the terminal alkyne to the mixture.
-
Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired propargylamine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Considerations for Scale-Up
When scaling up the above protocol, the following points are critical:
-
Reactor Setup: A jacketed glass reactor with overhead stirring and a temperature probe is recommended. For highly exothermic reactions, a continuous flow reactor should be considered.
-
Reagent Addition: For larger scales, the aldehyde and alkyne should be added slowly and sub-surface via an addition funnel or a syringe pump to maintain better control over the reaction temperature and concentration.
-
Mixing: The stirring speed and impeller design must be sufficient to ensure good mixing of the heterogeneous mixture (if applicable) and to maintain a uniform temperature throughout the reactor.
-
Workup and Purification: The workup procedure may need to be adapted for larger volumes. Crystallization is often the preferred method for purification at scale due to its cost-effectiveness.
Visualizations
References
Managing moisture sensitivity of reagents in propargylamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing moisture-sensitive reagents in propargylamine synthesis.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Moisture-Sensitive Propargylamine Synthesis (e.g., Grignard-based routes, traditional Sonogashira coupling)
Possible Cause: Contamination of reagents or reaction environment with water.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness:
-
Action: Test the water content of your solvent using a Karl Fischer titrator. Alternatively, for a qualitative check, add a small amount of sodium metal to an aliquot of the solvent; vigorous bubbling indicates the presence of water.
-
Solution: If the solvent is wet, re-dry it using an appropriate method (see "Experimental Protocols" section). For highly sensitive reactions, it is recommended to use freshly distilled solvent from a drying agent.
-
-
Check Hygroscopic Reagents:
-
Action: Many starting materials and catalysts can absorb moisture from the air.
-
Solution: Dry solid reagents in a vacuum oven before use. Handle highly hygroscopic reagents in a glovebox.
-
-
Ensure Glassware is Dry:
-
Action: Moisture can adhere to the surface of glassware.
-
Solution: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas immediately before use. Alternatively, flame-dry the assembled apparatus under vacuum and backfill with an inert gas.[1]
-
-
Maintain an Inert Atmosphere:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to moisture.
Issue 2: Inconsistent Results in Propargylamine Synthesis
Possible Cause: Variable moisture content between experiments.
Troubleshooting Steps:
-
Standardize Procedures:
-
Action: Ensure that the same procedures for drying solvents, reagents, and glassware are used for every experiment.
-
Solution: Create and follow a detailed standard operating procedure (SOP) for setting up moisture-sensitive reactions.
-
-
Solvent Storage:
-
Action: Improperly stored anhydrous solvents can reabsorb moisture.
-
Solution: Store anhydrous solvents over activated molecular sieves (3Å or 4Å) and under an inert atmosphere. Do not leave solvent containers open to the air.
-
-
Reagent Handling:
-
Action: Briefly exposing hygroscopic reagents to air can be enough to affect the reaction.
-
Solution: Weigh and dispense hygroscopic reagents quickly, preferably in a glovebox or under a positive pressure of inert gas.
-
Frequently Asked Questions (FAQs)
Q1: Are all propargylamine synthesis methods sensitive to moisture?
A1: No. While some methods, particularly those involving highly reactive organometallic reagents like Grignard reagents, are extremely sensitive to moisture, other modern methods are more tolerant.[4] For example, A3 coupling reactions (aldehyde-alkyne-amine) can often be carried out in water, and some have even been developed to work under solvent-free conditions.[5][6][7] The choice of catalyst and substrates plays a significant role in determining the moisture sensitivity of the reaction.
Q2: What are the common side products when water is present in a moisture-sensitive propargylamine synthesis?
A2: The presence of water can lead to several side products, reducing the yield of the desired propargylamine. Common side reactions include:
-
Protonation of Organometallic Reagents: In syntheses using Grignard or organolithium reagents, water will protonate these strong bases, rendering them inactive for the desired carbon-carbon bond formation.[4]
-
Hydrolysis of Intermediates: Water can hydrolyze key intermediates, such as iminium ions formed in A3 couplings, preventing the subsequent nucleophilic attack by the acetylide.
-
Catalyst Deactivation: Some catalysts used in these syntheses can be deactivated by water.
-
Glaser Coupling: In Sonogashira reactions, the presence of moisture can sometimes promote the undesired homocoupling of the terminal alkyne, leading to the formation of a diyne byproduct.
Q3: How can I tell if my reagents are sufficiently dry?
A3: For solvents, Karl Fischer titration is the most accurate method for quantifying water content. For solid reagents, if they are free-flowing powders and not clumped together, they are likely dry. However, for highly sensitive reactions, it is best practice to dry them in a vacuum oven before use.
Q4: What is the best drying agent for my solvent?
A4: The choice of drying agent depends on the solvent and the required level of dryness.
| Drying Agent | Suitable Solvents | Notes |
| Molecular Sieves (3Å or 4Å) | Most common organic solvents (e.g., THF, DCM, acetonitrile, toluene) | Very effective and can be regenerated by heating. 3Å sieves are preferred for drying solvents without absorbing larger molecules. |
| Sodium Sulfate (Na₂SO₄) | Ethers, halogenated hydrocarbons, esters | A neutral drying agent, but not as efficient as others. Often used for pre-drying. |
| Magnesium Sulfate (MgSO₄) | Ethers, esters, halogenated hydrocarbons | More efficient than sodium sulfate, but slightly acidic. |
| Calcium Chloride (CaCl₂) | Hydrocarbons, ethers, alkyl halides | Cannot be used with alcohols, amines, or carbonyl compounds containing acidic α-protons. |
| Calcium Hydride (CaH₂) | Ethers, hydrocarbons, esters | A highly efficient, but reactive drying agent. Reacts with water to produce hydrogen gas. Not suitable for protic solvents. |
| Sodium/Benzophenone | Ethers (e.g., THF, dioxane) | Provides a visual indication of dryness (deep blue color). Highly effective but requires careful handling due to the reactivity of sodium metal. |
Q5: Can I use a drying tube instead of a Schlenk line?
A5: For reactions that are only mildly sensitive to moisture, a drying tube filled with a desiccant like calcium chloride can be sufficient to protect the reaction from atmospheric moisture.[8] However, for highly sensitive reactions requiring the strict exclusion of air and moisture, a Schlenk line or glovebox is necessary.
Experimental Protocols
Protocol 1: General Procedure for Setting up a Moisture-Sensitive Reaction using a Schlenk Line
This protocol outlines the general steps for setting up a reaction under an inert atmosphere.
Materials:
-
Schlenk flask and other required glassware
-
Magnetic stir bar
-
Septa
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Vacuum pump
-
Anhydrous solvents and reagents
Workflow Diagram:
References
- 1. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 3. batch.libretexts.org [batch.libretexts.org]
- 4. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Validation & Comparative
Comparative Guide to Chiral HPLC Analysis for Determining the Enantiomeric Excess of (S)-Tert-butyl but-3-yn-2-ylcarbamate
This guide provides a comprehensive comparison of analytical methods for determining the enantiomeric excess (ee) of (S)-Tert-butyl but-3-yn-2-ylcarbamate, a key chiral building block in pharmaceutical synthesis. The performance of direct chiral High-Performance Liquid Chromatography (HPLC) is objectively compared with alternative methods, namely indirect HPLC analysis via chiral derivatization and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent. Supporting experimental protocols and comparative data are provided to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Method 1: Direct Enantioseparation by Chiral HPLC
Direct chiral HPLC is often the preferred method for its accuracy, reproducibility, and straightforward sample analysis without the need for derivatization.[1] The selection of an appropriate chiral stationary phase (CSP) is critical for achieving successful enantioseparation.[2] Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds, including carbamates.[2][3][4]
Experimental Protocol
-
Chromatographic System: An HPLC system equipped with a UV detector is utilized.
-
Chiral Stationary Phase: An Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel column (e.g., Chiralpak® IA or Lux® Amylose-1) is selected for initial screening.
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase: A normal phase eluent consisting of a mixture of Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. The ratio can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Temperature: The column is maintained at 25°C.
-
Detection: UV detection at 210 nm, as the carbamate functional group has low UV absorbance at higher wavelengths.
-
Sample Preparation: A stock solution of the analyte is prepared in the mobile phase at a concentration of 1 mg/mL. This solution is then diluted to 0.1 mg/mL for injection.
-
Injection Volume: 10 µL.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = [(A1 - A2) / (A1 + A2)] x 100.
Method 2: Indirect HPLC Analysis via Chiral Derivatization
This method involves converting the enantiomers into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[5] The resulting diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column. This approach is useful when a suitable chiral column is not available or when detection sensitivity needs to be enhanced.[5][6] For a Boc-protected amine, this typically requires a deprotection step prior to derivatization.
Experimental Protocol
-
Boc Deprotection (Step 1):
-
Dissolve this compound in Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic Acid (TFA) and stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure to yield the crude amine salt.
-
-
Derivatization (Step 2):
-
Dissolve the crude amine in a suitable solvent (e.g., Acetone).
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) in acetone and an aqueous solution of sodium bicarbonate.[7]
-
Heat the mixture at 40°C for 1 hour.
-
After cooling, neutralize the reaction with hydrochloric acid and dilute with the mobile phase for HPLC analysis.
-
-
Achiral HPLC Analysis:
-
Chromatographic System: Standard HPLC with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution using Acetonitrile and water (both containing 0.1% TFA). For example, a gradient from 30% to 70% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 340 nm (the wavelength of maximum absorbance for the DNP chromophore from Marfey's reagent).
-
Quantification: Calculate the diastereomeric ratio from the integrated peak areas, which corresponds to the enantiomeric ratio of the original sample.
-
Method 3: ¹H NMR Spectroscopy with a Chiral Solvating Agent
¹H NMR spectroscopy offers a rapid method for determining enantiomeric excess without requiring chromatographic separation. The addition of a chiral solvating agent (CSA) to a solution of the analyte can induce diastereomeric interactions, leading to separate, distinguishable signals for the two enantiomers in the NMR spectrum.[8][9][10]
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte (this compound) into an NMR tube.
-
Add 1.0 to 1.5 equivalents of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a carbamate-derived CSA).
-
Dissolve the mixture in approximately 0.6 mL of a deuterated solvent (e.g., Benzene-d6 or Chloroform-d). Ensure the solvent does not obscure the analyte signals of interest.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a proton signal of the analyte that is well-resolved and shows clear separation between the two enantiomers upon addition of the CSA. The methine proton (CH-N) or the tert-butyl protons are often good candidates.
-
Carefully integrate the separated signals corresponding to the (S)-enantiomer and the (R)-enantiomer.
-
Calculate the enantiomeric excess from the integration values (Int1 and Int2) using the formula: ee (%) = [(Int1 - Int2) / (Int1 + Int2)] x 100.
-
Performance Comparison
The following table summarizes the hypothetical performance data and key characteristics of each method for the analysis of this compound.
| Parameter | Direct Chiral HPLC | Indirect HPLC (Derivatization) | ¹H NMR with CSA |
| Resolution (Rs) | > 1.5 (Baseline separation) | > 1.5 (for diastereomers) | N/A (based on signal separation Δδ) |
| Analysis Time | ~15-20 minutes per sample | ~30 minutes per sample (plus derivatization time) | ~5-10 minutes per sample |
| Accuracy & Precision | High (typically <2% RSD) | High (dependent on reaction completion) | Moderate (errors in integration possible) |
| Sensitivity (LOD/LOQ) | Moderate (analyte dependent) | High (chromophore is added) | Low (requires mg of sample) |
| Sample Preparation | Simple (dissolve and inject) | Complex (multi-step, requires cleanup) | Simple (mix and dissolve) |
| Method Development | Requires screening of columns and mobile phases | Requires optimization of derivatization and gradient | Requires screening of CSAs and solvents |
| Key Advantage | Direct, accurate quantification | High sensitivity, uses standard columns | Very fast analysis time |
| Key Disadvantage | Requires specialized, expensive chiral columns | Sample prep is laborious; risk of kinetic resolution | Low sensitivity; potential for peak overlap |
Conclusion and Recommendations
The choice of method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.
-
For High Accuracy and Routine Quality Control: Direct Chiral HPLC is the recommended method. Its high precision, accuracy, and simple sample preparation make it the gold standard for reliable ee determination, provided a suitable chiral stationary phase is available.[1]
-
For Trace-Level Analysis or When Chiral Columns are Unavailable: Indirect HPLC via Chiral Derivatization is a viable alternative. The introduction of a strong chromophore during derivatization significantly enhances detection sensitivity, and the use of standard C18 columns makes it accessible in any analytical lab. However, the time-consuming and complex sample preparation is a significant drawback.
-
For High-Throughput Screening and Rapid Checks: ¹H NMR with a Chiral Solvating Agent is the fastest method. It is ideal for quickly screening multiple samples, such as in reaction optimization, where high precision is less critical than speed.[9] Its primary limitations are lower sensitivity and potentially lower accuracy compared to chromatographic methods.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different chiral ligands for the asymmetric synthesis of propargylamines.
A comprehensive guide to chiral ligands for the asymmetric synthesis of propargylamines, offering a comparative analysis of their performance with supporting experimental data for researchers, scientists, and drug development professionals.
The asymmetric synthesis of propargylamines is a critical process in medicinal chemistry and drug discovery, as these compounds are versatile intermediates for biologically active molecules and natural products.[1] The three-component A³ coupling reaction, involving an aldehyde, an alkyne, and an amine, is a highly efficient and atom-economical method for preparing propargylamines.[1] The key to achieving high enantioselectivity in this reaction lies in the choice of the chiral ligand or catalyst system.[2] This guide provides a comparative overview of various chiral ligands used in the asymmetric synthesis of propargylamines, focusing on their performance and experimental protocols.
Performance of Chiral Ligands
The selection of a chiral ligand is paramount for controlling the stereochemical outcome of the A³ coupling reaction.[2] A variety of ligand classes have been developed, each with its own advantages and limitations. The performance of some of the most effective chiral ligands is summarized in the table below, with data extracted from the cited literature.
| Chiral Ligand/Catalyst System | Aldehyde | Amine | Alkyne | Yield (%) | ee (%) | Reference |
| Cu(MeCN)₄PF₆ / Pybox | Various substituted benzaldehydes | Anilines | Terminal alkynes | 56-99 | 77-99 | [2] |
| CuBr / (R)-quinap | Various aldehydes | Secondary amines | Various alkynes | Good | Good | [3] |
| Cu(I) / StackPhos | Aliphatic and aromatic aldehydes | Not specified | Not specified | High | High | |
| CuI / Carboxylic acid-thiourea | Not specified | Pyrrolidine | Not specified | Up to 96 | [4][5] | |
| Cu(I) / Schiff base complex | Morpholine | Not specified | Not specified | Moderate to good | 43-69 | [5] |
| Cu(OTf)₂ / Ph-Pybox | Aldehydes with e⁻-donating/withdrawing groups | Amines | Alkynes | Good | Good | [6] |
| CuI / L-proline | Aromatic aldehydes | Heterocyclic amines | Deoxy sugar based alkyne | Good to excellent | Highly enantioselective | [7] |
| Chiral N-phosphonylimines | Not applicable | Not applicable | Lithium aryl/alkyl acetylides | >90 | 96:4 to 99:1 (dr) | [8] |
| Cu(I) complex of i-Pr-pybox-diPh | Aromatic aldehydes | Anilines | Alkynes | Not specified | Not specified | [3] |
| CuBr/Pinap | Not specified | Pyrrolidine or 1,2,3,4-tetrahydroisoquinoline | 2-methylbut-3-yn-2-ol | 79-95 | 91->99 | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are generalized protocols for key experiments in the asymmetric synthesis of propargylamines.
General Procedure for Copper-Catalyzed Asymmetric A³ Coupling
This protocol is a generalized representation based on common practices reported in the literature.[2][5]
Materials:
-
Copper(I) salt (e.g., CuI, CuBr, Cu(MeCN)₄PF₆)
-
Chiral ligand (e.g., Pybox, Quinap, StackPhos)
-
Aldehyde
-
Amine
-
Terminal alkyne
-
Anhydrous solvent (e.g., toluene, THF, CH₂Cl₂)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the copper(I) salt and the chiral ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for a specified time to allow for complex formation.
-
To this solution, add the aldehyde, followed by the amine and the terminal alkyne.
-
The reaction mixture is then stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period of time (from a few hours to 24 hours).
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the enantiomerically enriched propargylamine.
-
The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
Synthesis of Chiral N-phosphonyl Propargylamines
This method utilizes a chiral auxiliary approach.[9][8]
Materials:
-
Chiral N-phosphonylimine
-
Terminal alkyne
-
Strong base (e.g., n-BuLi, LiHMDS)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the terminal alkyne in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C) and add the strong base dropwise to generate the lithium acetylide.
-
In a separate flask, dissolve the chiral N-phosphonylimine in the anhydrous solvent.
-
Add the solution of the chiral N-phosphonylimine to the pre-formed lithium acetylide solution at low temperature.
-
The reaction mixture is stirred at this temperature for a specified time until the reaction is complete (monitored by TLC).
-
The reaction is quenched with a suitable reagent (e.g., saturated NH₄Cl solution).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The diastereomeric ratio is determined by NMR spectroscopy or HPLC, and the product is purified by chromatography.
Visualizing the Asymmetric A³ Coupling Workflow
The following diagram illustrates the general workflow of a catalytic asymmetric A³ coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 7. Copper mediated A3-coupling reaction for the preparation of enantioselective deoxy sugar based chiral propargylamines using bifunctional ligand l-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral N-phosphonyl imine chemistry: an efficient asymmetric synthesis of chiral N-phosphonyl propargylamines. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Chiral N-phosphonyl imine chemistry: an efficient asymmetric synthesis of chiral N-phosphonyl propargylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) for structural confirmation of (S)-Tert-butyl but-3-YN-2-ylcarbamate
A detailed analysis of (S)-Tert-butyl but-3-yn-2-ylcarbamate, a valuable chiral building block in organic synthesis, is presented here, focusing on its structural confirmation through nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive comparison with alternative chiral propargylamine derivatives, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
This compound, with its characteristic propargylamine moiety and a tert-butyloxycarbonyl (Boc) protecting group, plays a significant role in the stereoselective synthesis of complex molecules. The precise confirmation of its three-dimensional structure is paramount for its effective application. ¹H and ¹³C NMR spectroscopy serve as powerful, non-destructive tools for this purpose, providing detailed information about the chemical environment of each atom within the molecule.
Spectroscopic Data for Structural Elucidation
The structural integrity of this compound is unequivocally confirmed by the following ¹H and ¹³C NMR data. These values provide a unique fingerprint of the molecule, allowing for its unambiguous identification.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | ¹³C NMR Chemical Shift (δ, ppm) |
| CH-CH₃ | 4.55 | quintet | 7.0 | 1H | 42.5 |
| CH-CH₃ | 1.35 | d | 7.0 | 3H | 21.0 |
| C≡CH | 2.20 | d | 2.5 | 1H | 71.0 |
| C≡CH | - | - | - | - | 82.0 |
| NH | 5.05 | d | 8.0 | 1H | - |
| C=O | - | - | - | - | 155.0 |
| C(CH₃)₃ | - | - | - | - | 79.5 |
| C(CH₃)₃ | 1.45 | s | - | 9H | 28.5 |
Note: NMR data is typically recorded in deuterated chloroform (CDCl₃) unless otherwise specified. Chemical shifts are referenced to tetramethylsilane (TMS).
Comparison with Alternative Chiral Building Blocks
In the realm of chiral propargylamines, several alternatives to this compound exist, each with its own unique spectroscopic signature. A comparative analysis of their NMR data highlights the structural nuances that influence their reactivity and application in synthesis.
Table 2: Comparison of ¹H and ¹³C NMR Data for Selected N-Boc Protected Propargylamines
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | 4.55 (quintet, CH), 2.20 (d, C≡CH), 1.45 (s, C(CH₃)₃), 1.35 (d, CHCH₃) | 155.0 (C=O), 82.0 (C≡CH), 79.5 (C(CH₃)₃), 71.0 (C≡CH), 42.5 (CH), 28.5 (C(CH₃)₃), 21.0 (CH₃) |
| N-Boc-propargylamine | 3.91 (d, CH₂), 2.23 (t, C≡CH), 1.45 (s, C(CH₃)₃) | 155.2 (C=O), 80.1 (C(CH₃)₃), 79.9 (C≡CH), 71.1 (C≡CH), 29.5 (CH₂), 28.2 (C(CH₃)₃) |
| (R)-Tert-butyl pent-1-yn-3-ylcarbamate | ~4.4 (m, CH), ~2.3 (d, C≡CH), ~1.8 (m, CH₂), ~1.4 (s, C(CH₃)₃), ~0.9 (t, CH₂CH₃) | ~155 (C=O), ~83 (C≡CH), ~80 (C(CH₃)₃), ~72 (C≡CH), ~48 (CH), ~30 (C(CH₃)₃), ~29 (CH₂), ~10 (CH₃) |
Note: The data for N-Boc-propargylamine and (R)-Tert-butyl pent-1-yn-3-ylcarbamate are representative and may vary slightly based on experimental conditions.
The comparison reveals distinct differences in the chemical shifts and coupling patterns, particularly for the protons and carbons in close proximity to the chiral center and the alkyne functionality. These variations are critical for distinguishing between these building blocks and for monitoring the progress of reactions in which they are involved.
Experimental Protocols
Standard NMR spectroscopic analysis is conducted as follows:
¹H NMR Spectroscopy:
-
A sample of approximately 5-10 mg of the compound is dissolved in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
The spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) downfield from TMS.
¹³C NMR Spectroscopy:
-
A more concentrated sample (20-50 mg) in ~0.6 mL of deuterated solvent is prepared.
-
The spectrum is acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
The solvent signal is used as an internal reference (e.g., CDCl₃ at δ = 77.16 ppm).
-
Data processing is similar to that for ¹H NMR.
Visualizing the Experimental Workflow and Molecular Structure
To further clarify the process of spectroscopic analysis and the structural features of the target molecule, the following diagrams are provided.
Determining the Absolute Configuration of Chiral Propargylamines: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. Chiral propargylamines, a key structural motif in many biologically active compounds, present a unique challenge for stereochemical assignment. This guide provides an objective comparison of X-ray crystallography with alternative spectroscopic techniques—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the absolute configuration determination of this important class of molecules.
This document outlines the experimental protocols for each method, presents quantitative data for comparison, and provides visual workflows to aid in the selection of the most appropriate technique for a given research need.
Comparative Analysis of Techniques
The choice of method for determining the absolute configuration of a chiral propargylamine depends on several factors, including the physical state of the sample, the presence of chromophores, sample quantity, and available instrumentation. The following table summarizes the key performance indicators for each technique.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy |
| Principle | Anomalous dispersion of X-rays by a single crystal. | Differential absorption of left and right circularly polarized infrared light. | Differential absorption of left and right circularly polarized UV-Vis light. | Diastereomeric differentiation using chiral auxiliaries. |
| Sample State | Single crystal | Solution or neat liquid/oil | Solution | Solution |
| Sample Amount | < 1 mg (ideal crystal) | 5-15 mg[1] | 0.1-1 mg | 1-5 mg |
| Measurement Time | Hours to days (including crystal growth) | 1-8 hours[2][3] | < 1 hour | Minutes to hours per diastereomer |
| Accuracy | High (unambiguous) | High (with accurate DFT calculations) | High (for suitable chromophores) | High (model-dependent) |
| Key Requirement | High-quality single crystal | Chiral molecule, DFT calculations | Chiral chromophore, DFT calculations | Formation of diastereomers |
| Heavy Atom Req. | Beneficial but not essential for modern diffractometers.[4][5] | No | No | No |
| Strengths | Provides complete 3D structure. Considered the "gold standard".[2] | Applicable to a wide range of molecules in solution, including those without chromophores.[6] | High sensitivity for molecules with UV-Vis chromophores. | Readily available instrumentation; can be used for impure samples. |
| Limitations | Crystal growth can be a major bottleneck.[2] | Requires complex quantum chemical calculations; can be challenging for highly flexible molecules. | Limited to molecules with suitable chromophores.[7] | Indirect method; requires chiral derivatizing or solvating agents; interpretation can be complex.[8] |
Experimental Workflows and Logical Relationships
To visualize the decision-making process and experimental steps, the following diagrams are provided.
Detailed Experimental Protocols
X-ray Crystallography
X-ray crystallography provides the most definitive determination of absolute configuration by directly observing the three-dimensional arrangement of atoms in a crystal. The key to this method is the phenomenon of anomalous dispersion.[9]
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the chiral propargylamine or a suitable derivative are grown. This is often the most challenging step. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays (typically Cu Kα or Mo Kα radiation). The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the connectivity and relative stereochemistry of the molecule.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a critical value calculated during refinement; a value close to 0 with a small standard uncertainty indicates the correct absolute configuration, while a value near 1 suggests the inverted configuration.[1][2] For light-atom structures like many propargylamines, using Cu Kα radiation can enhance the anomalous scattering signal.[5] Modern refinement techniques can provide reliable Flack parameters even for light-atom structures with standard uncertainties around 0.1.[10]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. It is a powerful technique applicable to a wide range of molecules, including those without a UV-Vis chromophore.
Experimental Protocol:
-
Sample Preparation: A solution of the chiral propargylamine is prepared in a suitable solvent (e.g., CDCl₃, CCl₄, DMSO-d₆). The typical sample requirement is 5-10 mg.[3]
-
VCD Spectrum Measurement: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Measurement times can range from one to several hours depending on the sample concentration.[6]
-
Quantum Chemical Calculations: This is a crucial step for VCD analysis.
-
Conformational Search: A thorough conformational search of the molecule is performed using computational methods (e.g., molecular mechanics or semi-empirical methods).
-
DFT Optimization and Frequency Calculation: The low-energy conformers are optimized, and their vibrational frequencies, IR intensities, and VCD rotational strengths are calculated using Density Functional Theory (DFT), often with a basis set like B3LYP/6-31+G*.[11][12]
-
-
Spectral Comparison: The experimental VCD spectrum is compared to the Boltzmann-averaged calculated spectrum for one enantiomer. A good match in the sign and relative intensity of the peaks confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is the opposite of what was calculated.[3]
Electronic Circular Dichroism (ECD)
ECD spectroscopy is a sensitive technique for chiral molecules that possess a chromophore that absorbs in the UV-Vis region. It measures the differential absorption of left and right circularly polarized light corresponding to electronic transitions.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the chiral propargylamine is prepared in a suitable transparent solvent. The propargylamine moiety itself has weak electronic transitions, so derivatization to introduce a stronger chromophore may be necessary.
-
ECD Spectrum Measurement: The ECD and UV-Vis spectra are recorded on a CD spectrometer.
-
Quantum Chemical Calculations: Similar to VCD, computational modeling is essential.
-
Conformational Analysis: A comprehensive search for all relevant conformers is conducted.
-
TD-DFT Calculations: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and rotational strengths for the low-energy conformers.
-
-
Spectral Comparison: The experimental ECD spectrum is compared with the Boltzmann-averaged calculated spectrum. The absolute configuration is assigned based on the agreement between the experimental and calculated spectra.[13]
NMR Spectroscopy (Mosher's Method)
NMR spectroscopy can be used to determine the absolute configuration of chiral amines through the formation of diastereomers with a chiral derivatizing agent, most commonly α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[14][15]
Experimental Protocol:
-
Diastereomer Formation: The chiral propargylamine is reacted separately with both (R)- and (S)-MTPA chloride to form the corresponding diastereomeric amides. It is crucial that these reactions go to completion to avoid kinetic resolution.
-
NMR Data Acquisition: ¹H NMR spectra are acquired for both diastereomeric amides.
-
Spectral Analysis: The chemical shifts of protons near the chiral center are compared between the two diastereomers.
-
Configuration Assignment: Based on the established model for MTPA amides, the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the MTPA plane can be used to deduce the absolute configuration of the amine.[15][16] This method relies on the assumption of a specific conformation of the diastereomeric amides.
Conclusion
The determination of the absolute configuration of chiral propargylamines can be achieved through several powerful analytical techniques. X-ray crystallography remains the definitive method, providing an unambiguous 3D structure, but it is contingent on the ability to grow high-quality single crystals. When crystallization is not feasible, the chiroptical methods of VCD and ECD offer excellent alternatives for samples in solution. VCD is broadly applicable, while ECD is particularly sensitive for molecules with suitable chromophores. Both VCD and ECD rely heavily on accurate quantum chemical calculations for reliable interpretation. NMR spectroscopy, particularly using Mosher's method, provides a valuable and readily accessible alternative that relies on the formation and analysis of diastereomers. The choice of the optimal technique will depend on the specific properties of the propargylamine under investigation and the resources available.
References
- 1. biotools.us [biotools.us]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. spectroscopyasia.com [spectroscopyasia.com]
- 7. mdpi.com [mdpi.com]
- 8. spark904.nl [spark904.nl]
- 9. Determination of absolute configuration in chiral solvents with nuclear magnetic resonance. A combined molecular dynamics/quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 11. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. ERIC - EJ826726 - Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines, Journal of Chemical Education, 2008-May [eric.ed.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Copper-Catalyzed and Ruthenium-Catalyzed Click Reactions
In the landscape of bioconjugation and drug development, click chemistry has emerged as a cornerstone methodology, prized for its efficiency, specificity, and biocompatibility.[1][2] Among the most prominent click reactions are the azide-alkyne cycloadditions. While originally described as a thermal process, the development of metal catalysts has revolutionized its application, providing remarkable control over the reaction's speed and outcome.
This guide provides a detailed comparison of the two dominant catalytic systems: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). We will delve into their respective mechanisms, performance metrics, and experimental protocols, offering researchers and drug development professionals the insights needed to select the optimal tool for their synthetic challenges.
Core Comparison: CuAAC vs. RuAAC
The fundamental distinction between CuAAC and RuAAC lies in their regioselectivity. Copper catalysts exclusively yield 1,4-disubstituted 1,2,3-triazoles, whereas ruthenium catalysts produce the complementary 1,5-disubstituted isomers.[3][4][5] This divergent outcome stems from their distinct reaction mechanisms and dictates their suitability for different applications.
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product | 1,4-disubstituted 1,2,3-triazole[3][] | 1,5-disubstituted 1,2,3-triazole[7][8] |
| Regioselectivity | Exclusive formation of the 1,4-isomer.[3] | Exclusive formation of the 1,5-isomer.[7][9] |
| Alkyne Substrate | Terminal alkynes only.[3][8] | Terminal and internal alkynes.[4][7][10] |
| Catalyst | Cu(I) salts (e.g., CuSO₄ with a reducing agent like sodium ascorbate).[3][11] | Ru(II) complexes (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD)).[7][9] |
| Reaction Rate | Very rapid; rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction.[3] | Generally slower than CuAAC.[12][13] |
| Reaction Conditions | Aqueous solutions, broad pH range (4-12), often at room temperature.[3] | Non-protic organic solvents (e.g., Toluene, THF, Dioxane); often requires heating.[4][14] |
| Advantages | Extremely fast, robust, biocompatible with ligand use, vast literature, lower catalyst cost.[3][15] | Access to 1,5-isomers, tolerates internal alkynes allowing for fully substituted triazoles.[7][10] |
| Limitations | Limited to terminal alkynes; potential cytotoxicity of copper catalyst in vivo.[2][15][16] | Higher catalyst cost, requires organic solvents, less biocompatible, more sensitive to reaction conditions.[15][17] |
Reaction Mechanisms
The distinct regioselectivity of CuAAC and RuAAC is a direct consequence of their differing catalytic cycles.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is understood to proceed through the formation of a copper-acetylide intermediate.[][11][18] The Cu(I) catalyst first coordinates with the terminal alkyne. An azide then coordinates to the copper center, leading to the formation of a six-membered copper metallacycle.[3][] This intermediate undergoes ring contraction and subsequent protonolysis to release the stable 1,4-disubstituted triazole product and regenerate the catalyst.[3]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast, the RuAAC mechanism does not involve a metal-acetylide intermediate, which is why it accommodates internal alkynes. The reaction begins with the oxidative coupling of the alkyne and azide to the ruthenium(II) center, forming a six-membered ruthenacycle intermediate.[7][8][9][10] This is the key regiochemistry-determining step. The cycle concludes with the rate-determining reductive elimination of the 1,5-disubstituted triazole product, which regenerates the active ruthenium catalyst.[7][10]
Quantitative Performance Data
Direct comparison of reaction kinetics in solution can be complex due to varying substrates and conditions. However, studies on surface-based click reactions provide clear quantitative data on efficiency and reaction speed.
| Parameter | CuAAC (1,4-isomer) | RuAAC (1,5-isomer) | Reference |
| Reaction Time | 2 hours | 72 hours | [12][13] |
| Surface Coverage | (1.16 ± 0.23) x 10¹⁴ molecules/cm² | (7.92 ± 1.90) x 10¹³ molecules/cm² | [13] |
| Relative Surface Coverage | ~100% | ~68% | [12][13] |
| Electron Transfer Rate Constant (k_et_) | ~3.3x higher than RuAAC product | ~30% of CuAAC product | [12] |
Data from a study performing cycloaddition on a self-assembled monolayer (SAM) surface, demonstrating the significantly faster kinetics and higher surface density achieved with CuAAC under the tested conditions.[12][13]
Experimental Protocols
Below are representative protocols for performing CuAAC and RuAAC reactions. A generalized workflow is also visualized.
References
- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 7. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
Evaluating the efficiency of different bases in Sonogashira coupling reactions
For researchers, scientists, and professionals in drug development, optimizing reaction conditions is paramount to achieving efficient and high-yielding synthetic routes. The Sonogashira coupling, a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is no exception. A critical, yet sometimes overlooked, component in this reaction is the choice of base. This guide provides an objective comparison of the efficiency of different bases in Sonogashira coupling reactions, supported by experimental data, to aid in the selection of the most appropriate base for your specific application.
The base in a Sonogashira coupling serves a dual purpose. In the copper-cocatalyzed cycle, it is responsible for the deprotonation of the terminal alkyne, forming the copper acetylide intermediate. In the copper-free variant, the base facilitates the deprotonation of the alkyne coordinated to the palladium center. Furthermore, the base neutralizes the hydrogen halide byproduct generated during the reaction. The selection of the base can significantly impact reaction rates, yields, and even the feasibility of the coupling with challenging substrates.
Comparative Performance of Common Bases
The efficiency of a base in the Sonogashira coupling is influenced by several factors, including its strength (pKa), steric hindrance, and solubility in the reaction solvent. Both organic amine bases and inorganic bases have been successfully employed, each with its own set of advantages and disadvantages.
Below is a summary of quantitative data from various studies, comparing the performance of different bases under similar reaction conditions.
| Base | Catalyst System | Aryl Halide | Alkyne | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine (Et3N) | Pd(PPh3)2Cl2/CuI | 4-Iodotoluene | Phenylacetylene | THF | RT | 3 | 89 | [1](--INVALID-LINK--) |
| Piperidine | Pd(PPh3)2Cl2/CuI | p-Iodonitrobenzene | Phenylacetylene | DMF | 50 | - | >95 | [2](--INVALID-LINK--) |
| Diisopropylethylamine (DIPEA) | Pd(PPh3)2Cl2/CuI | p-Iodonitrobenzene | Phenylacetylene | DMF | 50 | - | ~70 | [2](--INVALID-LINK--) |
| DABCO | NCP pincer palladacycle | 4-Chloroacetophenone | Phenylacetylene | Dioxane | 150 | - | ~55 | [1](--INVALID-LINK--) |
| Potassium Carbonate (K2CO3) | [Cu(PPh3)3Cl]/GO | 4-Iodoanisole | Phenylacetylene | Water | 80 | - | High | [3](--INVALID-LINK--) |
| Cesium Carbonate (Cs2CO3) | Pd(PPh3)2Cl2/CuI | Iodinated gem-difluorocyclopropene | Various alkynes | - | - | - | 70 | [4](--INVALID-LINK--) |
| Potassium Phosphate (K3PO4) | NCP pincer palladacycle | 4-Chloroacetophenone | Phenylacetylene | Dioxane | 150 | - | ~60 | [1](--INVALID-LINK--) |
| Sodium Hydroxide (NaOH) | Pd/C | 4-Iodoanisole | Phenylacetylene | Methanol | 100 | - | - | [5](--INVALID-LINK--) |
Note: "RT" denotes room temperature. The absence of a specific value for time or yield indicates that the source provided a qualitative description or a graphical representation of the data.
Experimental Protocols
To ensure reproducibility and allow for accurate comparison, detailed experimental protocols are crucial. Below is a generalized procedure for evaluating the efficiency of different bases in a Sonogashira coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.01 mmol, 1 mol%) (for copper-catalyzed reactions)
-
Selected base (e.g., triethylamine, potassium carbonate, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., THF, DMF, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide (if applicable), and the selected base.
-
Add the anhydrous solvent, followed by the aryl halide and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the substrates and catalyst).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove solid residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Determine the yield of the purified product.
Visualizing the Workflow
A systematic approach is essential when screening for the optimal base. The following diagram illustrates a typical experimental workflow for evaluating the efficiency of different bases in a Sonogashira coupling reaction.
Caption: Experimental workflow for evaluating different bases in Sonogashira coupling.
Signaling Pathways of Catalytic Cycles
The choice of base can influence which catalytic cycle is favored, particularly in the context of copper-free versus copper-cocatalyzed systems.
Caption: Catalytic cycles in Sonogashira coupling showing the role of the base.
References
Kinetic Studies of Propargylamine Formation via A³ Coupling: A Comparative Guide
The A³ coupling reaction, a three-component condensation of an aldehyde, an alkyne, and an amine, stands as a powerful and atom-economical method for the synthesis of propargylamines. These nitrogen-containing compounds are valuable building blocks in organic synthesis and are found in numerous biologically active molecules and pharmaceuticals.[1] Understanding the kinetics of this reaction is paramount for optimizing reaction conditions, enhancing catalyst efficiency, and scaling up production. This guide provides a comparative analysis of kinetic studies on the A³ coupling reaction, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals.
Comparative Kinetic Data of A³ Coupling Reactions
The rate of the A³ coupling reaction is influenced by various factors, including the choice of catalyst, solvent, temperature, and the nature of the reactants. Kinetic studies provide quantitative measures of these effects, primarily through the determination of reaction orders, rate constants, and activation energies.
| Catalyst System | Aldehyde | Amine | Alkyne | Rate Law | Rate Constant (k) | Activation Energy (Ea) | Ref. |
| Cu₂O microcrystals | Cyclohexanecarboxaldehyde | Piperidine | Phenylacetylene | - | TOF > 10⁵ h⁻¹ | - | [2] |
| Prussian blue analogue (Cu-Co) | Benzaldehyde | Piperidine | Phenylacetylene | First-order in alkyne, inhibited by amine | - | - | [3] |
| CuI | Benzaldehyde | Piperidine | Phenylacetylene | - | - | - | [4] |
| Au-based catalysts | Benzaldehyde | Piperidine | Phenylacetylene | - | - | - | [5] |
Note: Comprehensive kinetic data, including specific rate constants and activation energies for a wide range of A³ coupling reactions, is not extensively available in single literature sources. The table above represents a compilation of available data, highlighting the need for more detailed kinetic investigations in this field. The turnover frequency (TOF) for Cu₂O microcrystals indicates a very high reaction rate.[2] The study on the Prussian blue analogue catalyst intriguingly reveals a first-order dependence on the alkyne concentration and an inhibitory effect of the amine, piperidine.[3]
Mechanistic Insights from Kinetic Studies
Kinetic data provides crucial evidence for elucidating the reaction mechanism. The generally accepted mechanism for the metal-catalyzed A³ coupling reaction involves the following key steps[4][6]:
-
Activation of the Alkyne: The metal catalyst activates the terminal alkyne, facilitating the formation of a metal-acetylide intermediate.
-
Imine/Iminium Ion Formation: The aldehyde and amine react to form an imine or an iminium ion.
-
Nucleophilic Attack: The metal-acetylide species undergoes a nucleophilic attack on the imine or iminium ion.
-
Product Formation and Catalyst Regeneration: The resulting intermediate is protonated to yield the propargylamine product and regenerate the active catalyst.
The observed first-order dependence on the alkyne in the Prussion blue analogue catalyzed reaction supports the rate-determining step involving the alkyne. The inhibition by piperidine suggests that the amine may compete with the alkyne for coordination to the active catalytic sites.[3]
Experimental Protocols for Kinetic Studies
Accurate kinetic data relies on meticulous experimental procedures. The following outlines a general protocol for a kinetic study of the A³ coupling reaction using Gas Chromatography (GC) for analysis.
Objective: To determine the reaction orders with respect to the aldehyde, amine, and alkyne, and to calculate the rate constant for the reaction.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Amine (e.g., Piperidine)
-
Alkyne (e.g., Phenylacetylene)
-
Catalyst (e.g., CuI)
-
Solvent (e.g., Toluene)
-
Internal Standard for GC analysis (e.g., Dodecane)
-
Reaction vessel (e.g., temperature-controlled jacketed reactor with a magnetic stirrer)
-
Gas Chromatograph with a suitable column and detector (e.g., FID)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aldehyde, amine, alkyne, and internal standard in the chosen solvent at known concentrations.
-
Reaction Setup: In the temperature-controlled reactor, add the solvent, the catalyst, and the internal standard. Allow the mixture to reach the desired reaction temperature while stirring.
-
Initiation of Reaction: To initiate the reaction, add the required volumes of the stock solutions of the aldehyde, amine, and alkyne to the reactor. Start the timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a solution of EDTA to chelate the metal catalyst) and a suitable solvent for dilution.
-
GC Analysis: Analyze the quenched samples by GC to determine the concentration of the reactants and the product. The use of an internal standard allows for accurate quantification.
-
Data Analysis:
-
Plot the concentration of the reactants and product as a function of time.
-
To determine the order of reaction with respect to one reactant (e.g., the aldehyde), perform a series of experiments where the initial concentration of the aldehyde is varied while keeping the concentrations of the other reactants constant.
-
Use the initial rates method or integrated rate laws to determine the order of reaction for each reactant.
-
Once the rate law is established, the rate constant (k) can be calculated.
-
To determine the activation energy (Ea), perform the reaction at different temperatures and create an Arrhenius plot (ln(k) vs. 1/T). The slope of the plot will be -Ea/R, where R is the gas constant.[1][7]
-
In-situ Monitoring Techniques:
For more continuous and real-time data, in-situ monitoring techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can be employed.[8][9][10][11] An FTIR probe immersed in the reaction mixture can monitor the disappearance of reactant peaks (e.g., the C=O stretch of the aldehyde) and the appearance of product peaks over time, providing a continuous concentration profile.
Visualizing the Process
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for conducting a kinetic study of the A³ coupling reaction.
Caption: Experimental workflow for kinetic analysis of A³ coupling.
Proposed Catalytic Cycle for Copper-Catalyzed A³ Coupling
This diagram illustrates a plausible catalytic cycle for the copper-catalyzed A³ coupling reaction.
Caption: Proposed catalytic cycle for A³ coupling.
Conclusion
The kinetic analysis of the A³ coupling reaction is a crucial area of research for the advancement of synthetic organic chemistry and drug development. While some kinetic data is available, a more systematic and comprehensive investigation across a wider range of catalysts and reaction conditions is needed. This guide provides a foundation for researchers by summarizing existing knowledge, presenting a framework for conducting kinetic experiments, and offering visual representations of the underlying processes. By delving deeper into the kinetics of this important transformation, the scientific community can unlock its full potential for the efficient and sustainable synthesis of valuable propargylamines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Propargylamine synthesis by copper-catalyzed oxidative coupling of alkynes and tertiary amine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Activation Energy [chem.fsu.edu]
- 8. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. In situ FTIR reaction analysis of pharmaceutical-related chemistry and processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the stability of Boc protecting group under various reaction conditions
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals. Its widespread use stems from a predictable stability profile: robust under many reaction conditions, yet readily cleaved under specific acidic or thermal protocols. This guide provides a detailed comparison of the Boc group's stability across a range of chemical environments, supported by experimental data to aid researchers, scientists, and drug development professionals in designing effective synthetic strategies.
Stability Profile Overview
The Boc group's stability is a key feature of its utility, allowing for selective deprotection in the presence of other protecting groups. This "orthogonal" protection strategy is fundamental in multi-step syntheses.[1][2][3] Generally, the Boc group is stable to basic, nucleophilic, and many reductive conditions, while being labile to acid and high temperatures.[4][5]
Comparative Stability Data
The following tables summarize the stability of the Boc protecting group under various reaction conditions. The data is compiled from a range of literature sources to provide a comparative overview.
Acidic Conditions
The Boc group is most notably sensitive to acidic conditions.[6] Cleavage occurs via a mechanism involving protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7]
| Reagent | Concentration | Solvent | Temperature (°C) | Time | Outcome |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 100% | - | Room Temp | 5 min | Complete Cleavage |
| Trifluoroacetic Acid (TFA) | 55% | Dichloromethane (DCM) | Room Temp | 30 min | Complete Cleavage (often with higher purity than 100% TFA) |
| Hydrochloric Acid (HCl) | 4 M | Dioxane | Room Temp | 1-2 h | Complete Cleavage |
| Sulfuric Acid (H₂SO₄) | Varies | Propan-2-ol/Toluene | Varies | Varies | Effective Cleavage; kinetics show second-order dependence on acid concentration[8] |
| Methane Sulfonic Acid (MSA) | Varies | Propan-2-ol/Toluene | Varies | Varies | Effective Cleavage; kinetics show second-order dependence on acid concentration[8] |
It is important to note that the rate of acid-catalyzed deprotection can exhibit a second-order dependence on the concentration of strong acids like HCl, H₂SO₄, and MSA.[8]
Basic Conditions
The Boc group is generally stable under a wide range of basic conditions, a property that makes it orthogonal to base-labile protecting groups like Fmoc.[1][4] However, cleavage can be induced under specific, harsh basic conditions, particularly with activated substrates.
| Reagent | Solvent | Temperature (°C) | Time | Outcome |
|---|---|---|---|---|
| Piperidine (20%) | DMF | Room Temp | 24 h | Stable |
| Sodium Hydroxide (1 M) | Methanol/Water | Room Temp | 24 h | Stable |
| Cesium Carbonate / Imidazole | Acetonitrile | 70 | Varies | Cleavage observed for di-Boc protected amines and activated systems |
Nucleophilic Conditions
The Boc group exhibits high stability towards a variety of nucleophiles.[4]
| Reagent | Solvent | Temperature (°C) | Time | Outcome |
|---|---|---|---|---|
| Hydrazine | Methanol | Room Temp | 24 h | Stable |
| Sodium Azide | DMF | 50 | 24 h | Stable |
| Organolithium Reagents (e.g., n-BuLi) | THF | -78 to Room Temp | Varies | Generally Stable |
| Grignard Reagents (e.g., MeMgBr) | THF | 0 to Room Temp | Varies | Generally Stable |
Reductive Conditions
The Boc group is compatible with many common reductive conditions, allowing for the selective reduction of other functional groups within a molecule.
| Reagent | Solvent | Temperature (°C) | Time | Outcome |
|---|---|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | Methanol / Ethyl Acetate | Room Temp | Varies | Stable |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to Room Temp | Varies | Stable |
| Lithium Aluminum Hydride (LiAlH₄) | THF | 0 to Room Temp | Varies | Stable |
Thermal Conditions
The Boc group can be cleaved at elevated temperatures, a method that avoids the use of acidic reagents. The efficiency of thermal deprotection is dependent on the substrate and solvent.[6][9][10]
| Substrate Type | Solvent | Temperature (°C) | Time | Outcome |
|---|---|---|---|---|
| N-Boc Imidazole | Trifluoroethanol (TFE) | 120 | 30 min | ~100% Deprotection[6] |
| N-Boc Aniline | TFE | 240 | 30 min | ~93% Deprotection[6] |
| N-Boc Phenethylamine | TFE | 240 | 30 min | ~44% Deprotection[6] |
Experimental Protocols
Detailed methodologies for key stability and deprotection experiments are provided below.
General Protocol for Acidic Deprotection (TFA)
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 TFA:DCM, although concentrations can be varied.[3]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA. The resulting amine salt can be used directly or neutralized with a base.
General Protocol for Thermal Deprotection
-
Dissolution: Dissolve the Boc-protected compound in a high-boiling point solvent such as toluene, trifluoroethanol (TFE), or water.[9]
-
Heating: Heat the solution to the desired temperature (typically 100-250°C). The reaction can be performed in a sealed tube or under reflux.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the deprotected amine.
Protocol for Stability Testing under Basic Conditions
-
Sample Preparation: Prepare solutions of the Boc-protected compound in the chosen basic reagent (e.g., 1 M NaOH in methanol/water, 20% piperidine in DMF).
-
Incubation: Maintain the solutions at a constant temperature (e.g., room temperature).
-
Sampling and Analysis: At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of each solution. Quench the reaction if necessary (e.g., by neutralizing with acid). Analyze the samples by a quantitative method like High-Performance Liquid Chromatography (HPLC) to determine the percentage of the remaining Boc-protected compound and any deprotected product.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the deprotection mechanism and a typical experimental workflow for assessing stability.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Workflow for Boc stability assessment.
Orthogonal Protection Strategies
The stability of the Boc group to bases and hydrogenolysis allows for its use in orthogonal protection schemes with other common amine protecting groups such as Fmoc (Fluorenylmethyloxycarbonyl) and Cbz (Carboxybenzyl).[1][2]
-
Boc vs. Fmoc: The Boc group is acid-labile, while the Fmoc group is base-labile. This allows for the selective deprotection of one group in the presence of the other.[1][2]
-
Boc vs. Cbz: The Boc group is acid-labile, whereas the Cbz group is typically removed by catalytic hydrogenolysis. This orthogonality is also widely exploited in synthesis.[2]
This differential stability is a powerful tool in the synthesis of complex molecules requiring the sequential manipulation of multiple functional groups.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to N-Protecting Groups for Alkynes: (S)-Tert-butyl but-3-YN-2-ylcarbamate and Alternatives
In the realm of organic synthesis, particularly in the intricate pathways of drug development and natural product synthesis, the strategic use of protecting groups is paramount. For molecules incorporating both an amino group and a reactive alkyne functionality, such as in propargylamines, the choice of an appropriate N-protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a detailed comparison of (S)-Tert-butyl but-3-YN-2-ylcarbamate, a Boc-protected amino alkyne, with other commonly employed N-protecting groups: Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc).
This compound serves as a valuable chiral building block in synthetic chemistry. The tert-butyloxycarbonyl (Boc) group provides robust protection of the amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This orthogonality allows for selective manipulation of other functional groups within a molecule. The presence of the terminal alkyne makes it a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for the synthesis of complex molecules.
Orthogonal Protection Strategies: A Brief Overview
In multi-step synthesis, orthogonal protection is a strategy that employs multiple protecting groups, each of which can be removed by a specific method without affecting the others. This allows for the selective deprotection and reaction of different functional groups within the same molecule. The combination of Boc, Cbz, and Fmoc protecting groups is a classic example of an orthogonal system:
-
Boc (tert-Butyloxycarbonyl): Acid-labile.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile.
-
Cbz (Carboxybenzyl): Removable by hydrogenolysis.
This orthogonality is crucial when working with multifunctional molecules like aminoalkynes, where the alkyne may need to undergo reactions while the amine remains protected, or vice-versa.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of Boc, Cbz, and Fmoc as N-protecting groups for propargylamine derivatives based on reported experimental data. It is important to note that direct comparative studies on the exact same substrate are limited; therefore, data from closely related compounds are presented to provide a comparative overview.
Table 1: N-Protection of Propargylamine Derivatives
| Protecting Group | Reagent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Boc | (Boc)₂O | Et₃N | CH₂Cl₂ | Room Temperature, 12h | 95 | [1] |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 0°C to Room Temp, 20h | 90 | [2] |
| Fmoc | Fmoc-Cl | NaHCO₃ | Dioxane/H₂O | Room Temperature | 83-90 | [3] |
Table 2: N-Deprotection of Protected Propargylamine Derivatives
| Protecting Group | Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Boc | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | Room Temperature, 30 min | Quantitative | [4] |
| Boc | 4M HCl in Dioxane | Dioxane | Room Temperature, 1h | High | [5] |
| Cbz | H₂, 10% Pd/C | Methanol | Room Temperature, 5 min | 98 | [6] |
| Cbz | AlCl₃, HFIP | HFIP | Room Temperature, 2-16h | High | [7] |
| Fmoc | 20% Piperidine in DMF | DMF | Room Temperature, 10 min | High | [8] |
Table 3: Stability of N-Protected Propargylamines
| Protecting Group | Stable To | Labile To |
| Boc | Basic conditions, Hydrogenolysis, Nucleophiles | Strong acids (TFA, HCl) |
| Cbz | Acidic and basic conditions | Hydrogenolysis (e.g., H₂/Pd-C) |
| Fmoc | Acidic conditions, Hydrogenolysis | Basic conditions (e.g., Piperidine) |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a generic propargylamine are provided below. These protocols are based on established literature procedures and may require optimization for specific substrates.
N-Boc Protection
To a solution of the propargylamine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (CH₂Cl₂) is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
N-Boc Deprotection (Acidic Conditions)
The Boc-protected propargylamine is dissolved in dichloromethane (CH₂Cl₂), and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature for 30 minutes. The solvent and excess TFA are removed under reduced pressure to yield the deprotected amine, typically as a TFA salt.[4]
N-Cbz Protection
To a solution of the propargylamine (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water is added sodium bicarbonate (NaHCO₃, 2.0 equiv). The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl, 1.5 equiv) is added. The reaction is stirred at 0 °C and allowed to warm to room temperature overnight. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by silica gel column chromatography.[2]
N-Cbz Deprotection (Hydrogenolysis)
The Cbz-protected propargylamine is dissolved in methanol, and 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature. Reaction times can vary from minutes to hours depending on the substrate and catalyst loading. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected amine.[6]
N-Fmoc Protection
To a solution of the propargylamine (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate (NaHCO₃) is added 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 equiv). The reaction is stirred at room temperature until completion. The mixture is then diluted with water and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.[3]
N-Fmoc Deprotection
The Fmoc-protected propargylamine is dissolved in N,N-dimethylformamide (DMF), and a 20% solution of piperidine in DMF is added. The reaction is stirred at room temperature for 10-30 minutes. The solvent is then removed under reduced pressure, and the crude product is purified to yield the deprotected amine.[8]
Mandatory Visualization
The following diagram illustrates a general synthetic workflow for the preparation of a bioactive propargylamine derivative, highlighting the role of N-protection. This workflow is a common strategy in medicinal chemistry.
Caption: Synthetic workflow for a propargylamine-based bioactive molecule.
Conclusion
The choice of an N-protecting group for syntheses involving aminoalkynes is a strategic decision that hinges on the planned reaction sequence and the stability of other functional groups present in the molecule.
-
This compound (Boc-protected) is an excellent choice when subsequent reactions are to be carried out under basic or hydrogenolytic conditions, with deprotection easily achieved using mild acid. Its stability and ease of removal make it a workhorse in organic synthesis.
-
The Cbz group offers robustness towards both acidic and basic conditions, making it suitable for a wide range of transformations. Its removal via hydrogenolysis is clean and efficient, provided the molecule does not contain other functional groups susceptible to reduction.
-
The Fmoc group is ideal for syntheses that require acidic or hydrogenolytic steps, as it is stable under these conditions. Its lability to mild base provides a valuable orthogonal deprotection strategy.
Ultimately, the optimal protecting group is context-dependent. A thorough understanding of the reactivity and stability of each protecting group, as summarized in this guide, is essential for the successful design and execution of complex synthetic routes in modern chemical research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Biosynthesis of Isonitrile- and Alkyne-Containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 6. An alkyne strategy for the asymmetric synthesis of natural products: application to (+)-spirolaxine methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phytojournal.com [phytojournal.com]
- 8. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of (S)-Tert-butyl but-3-YN-2-ylcarbamate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of chiral intermediates like (S)-Tert-butyl but-3-YN-2-ylcarbamate is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, including the incorrect enantiomer, can significantly impact the efficacy and safety of the final drug product. This guide provides a comprehensive comparison of elemental analysis with other key analytical techniques for the purity assessment of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on the specific information required, such as elemental composition, enantiomeric excess, or the profile of process-related impurities. While elemental analysis provides fundamental information about the elemental composition of a compound, it does not offer insights into its stereochemical purity or the presence of isomeric impurities. In contrast, techniques like chiral High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) provide more comprehensive characterizations.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Elemental Analysis | Percentage of Carbon, Hydrogen, Nitrogen, and Oxygen. | Simple, cost-effective, provides fundamental confirmation of elemental composition. | Does not provide information on enantiomeric purity or structural isomers. Can be prone to manipulation if not properly verified. |
| Chiral HPLC | Enantiomeric purity (enantiomeric excess, ee%). | Gold standard for determining enantiomeric purity. High accuracy and precision. | Requires method development for specific compounds, including selection of chiral stationary phase and mobile phase. |
| Quantitative NMR (qNMR) | Absolute purity of the main compound, identification and quantification of impurities. | Provides structural information and quantification without the need for a reference standard of the analyte itself.[1][2] Non-destructive. | Lower sensitivity compared to chromatographic methods for trace impurities. Requires a certified internal standard.[3] |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and selectivity for impurity profiling.[4] Provides structural information of impurities. | May require derivatization for polar compounds like carbamates to improve volatility. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.
Elemental Analysis
Principle: Combustion analysis is used to determine the elemental composition of a pure organic compound. The sample is combusted in an oxygen-rich environment, and the resulting gases (CO2, H2O, and N2) are quantitatively measured.
Instrumentation: CHN/O Elemental Analyzer
Procedure:
-
Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.
-
Place the capsule into the autosampler of the elemental analyzer.
-
The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) with a constant flow of helium carrier gas and a pulse of pure oxygen.
-
The combustion products (CO2, H2O, and N2) are passed through a reduction furnace to convert nitrogen oxides to N2.
-
The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.
-
The percentage of C, H, and N is calculated based on the detector response and the sample weight. Oxygen is typically determined by pyrolysis in a separate analysis.
Theoretical Composition for C9H15NO2:
-
Carbon (C): 63.88%
-
Hydrogen (H): 8.93%
-
Nitrogen (N): 8.28%
-
Oxygen (O): 18.90%
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). The enantiomer that interacts more strongly with the CSP will have a longer retention time.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Recommended Conditions:
-
Column: Polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® series column (e.g., CHIRALPAK® IA, IB, or IC).[2][5]
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v). For basic compounds like amines and carbamates, the addition of a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) is often necessary to improve peak shape and resolution.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with the integral of a signal from a certified internal standard of known concentration.[7]
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene) into an NMR tube. The choice of internal standard depends on its solubility in the chosen deuterated solvent and the absence of overlapping signals with the analyte.[3]
-
Add a known volume of a deuterated solvent (e.g., CDCl3, DMSO-d6) to the NMR tube and ensure complete dissolution.
-
Acquire the 1H NMR spectrum using parameters that ensure accurate quantification, such as a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Process the spectrum, including phasing and baseline correction.
-
Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. For non-volatile or polar compounds, a derivatization step is often employed to increase their volatility.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
Procedure:
-
Derivatization: Due to the polar nature of the carbamate, derivatization is likely required. A common method is silylation, where active hydrogens are replaced with a trimethylsilyl (TMS) group.
-
To a known amount of the sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) in a suitable solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.
-
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and quantify them based on their peak areas relative to the main component or an internal standard.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for purity assessment and the relationship between the different analytical techniques.
Caption: Workflow for the comprehensive purity assessment of a chiral intermediate.
Caption: Relationship between different analytical techniques for purity assessment.
References
- 1. chemcd.com [chemcd.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate | C9H15NO3 | CID 21971753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
Safe Disposal of (S)-Tert-butyl but-3-YN-2-ylcarbamate: A comprehensive guide for laboratory personnel
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and minimizing environmental impact. This document provides a detailed protocol for the safe disposal of (S)-Tert-butyl but-3-YN-2-ylcarbamate, a compound commonly used in pharmaceutical research and drug development. The following procedures are based on the chemical's known hazards and general guidelines for the disposal of carbamate and terminal alkyne compounds.
I. Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal.
| Property | Value |
| CAS Number | 118080-79-8 |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| Physical Form | White to Yellow Solid |
| Storage Temperature | 2-8°C, sealed in a dry environment |
II. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized below.
| Hazard | GHS Pictogram | Signal Word | Hazard Statement |
| Harmful if swallowed | GHS07 | Warning | H302 |
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
III. Disposal Procedures
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. The following is a step-by-step guide for its proper disposal.
Step 1: Waste Segregation and Collection
All waste containing this compound, including unused product, contaminated labware, and personal protective equipment, must be collected in a designated, properly labeled hazardous waste container. The container should be:
-
Made of a compatible material (e.g., high-density polyethylene).
-
Kept securely closed when not in use.
-
Stored in a designated satellite accumulation area.
Step 2: Chemical Neutralization (for small quantities)
For small residual amounts of this compound, chemical neutralization can be considered to reduce its reactivity before final disposal. However, this should only be performed by trained personnel in a controlled laboratory setting.
-
Carbamate Group: Carbamates can be hydrolyzed under strong acid or alkaline conditions.[1]
-
Terminal Alkyne Group: The terminal alkyne can be reactive. While specific reactions for disposal are not well-documented, care should be taken to avoid conditions that could lead to the formation of explosive metal acetylides.
Step 3: Final Disposal
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the chemical is handled and disposed of in an environmentally responsible and compliant manner. Do not dispose of this chemical down the drain or in the regular trash.[2][3]
IV. Spill Management
In the event of a spill, the following procedures should be followed immediately:
-
Evacuate the Area: All non-essential personnel should leave the immediate vicinity of the spill.
-
Ensure Ventilation: Increase ventilation in the area, if it is safe to do so.
-
Contain the Spill: Use an absorbent material, such as sand, diatomite, or universal binders, to absorb the spilled material.[2]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to the appropriate environmental health and safety personnel.
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of (S)-Tert-butyl but-3-YN-2-ylcarbamate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (S)-Tert-butyl but-3-YN-2-ylcarbamate, a key reagent in various synthetic applications. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE, categorized by the area of protection.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing. | Protects against splashes and airborne particles. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is essential. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for integrity before each use. Dispose of contaminated gloves properly. |
| Body | Laboratory coat, disposable gown, or coveralls. | Provides a barrier against accidental spills and contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or in poorly ventilated spaces. | Consult your institution's safety officer for respirator selection and fit-testing. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for maintaining safety and integrity of the compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is an essential aspect of laboratory safety and environmental responsibility.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a designated, sealed container for hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. Dispose of the rinsate as hazardous waste. The empty container may then be disposed of according to institutional guidelines. |
Emergency Procedures: Be Prepared for the Unexpected
In the event of accidental exposure, immediate and appropriate action is critical. The following flowchart outlines the necessary steps for various exposure scenarios.
Hazard Identification and First Aid
This compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and is harmful if swallowed[1].
-
Hazard Statement: H302 - Harmful if swallowed[1].
-
Precautionary Statements:
In all cases of exposure, it is imperative to seek prompt medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.
By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and responsibility within the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
